Octadecyltrimethoxysilane

Catalog No.
S577256
CAS No.
3069-42-9
M.F
C21H46O3Si
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyltrimethoxysilane

CAS Number

3069-42-9

Product Name

Octadecyltrimethoxysilane

IUPAC Name

trimethoxy(octadecyl)silane

Molecular Formula

C21H46O3Si

Molecular Weight

374.7 g/mol

InChI

InChI=1S/C21H46O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22-2,23-3)24-4/h5-21H2,1-4H3

InChI Key

SLYCYWCVSGPDFR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC

Synonyms

n-octadecyltrimethoxysilane, OTMS-silane

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC

what is ODTMS used for in surface chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Primary Applications of ODTMS

ODTMS modifies substrate surfaces to be hydrophobic or to serve as a foundation for further functionalization.

Application Area Specific Use Key Outcome / Function
Superhydrophobic & Self-Healing Coatings Oil/water separation fabrics [1] Self-restoring superhydrophobicity after damage (e.g., plasma, acid/base); prolonged service life.
Membrane & Surface Modification Nanoporous alumina or silica membranes [2] Imparts hydrophobicity; decreases ion/molecule transport; creates "gated" channels responsive to surfactants.
Nanotechnology & Electronics Organic semiconductor thin films (e.g., PTCDI-C8) on silica [3] Alters interfacial properties; affects molecular ordering/performance of electronic devices.
Controlled Nanoparticle Deposition Lithographically patterned silicon substrates [4] Creates hydrophobic SAM patterns for selective nanoparticle assembly via van der Waals forces.

Core Experimental Protocols

Here are detailed methodologies for key ODTMS surface modification techniques.

Dip-Coating of Planar Substrates (e.g., Aluminum Alloy)

This common solution-phase method creates a hydrophobic layer on flat or polished surfaces [4].

  • Substrate Preparation: Polished aluminum alloy (AA2024) surfaces are cleaned to remove organic contaminants and ensure a hydrophilic, hydroxyl-rich surface.
  • Coating Solution Preparation: ODTMS is dissolved in a solvent, typically pure ethanol or a mixture of ethanol and water.
  • Dip-Coating Process: The substrate is immersed in the ODTMS solution for a set time (e.g., 5 minutes).
  • Curing & Drying: The coated substrate is withdrawn, rinsed with pure solvent to remove physisorbed molecules, and dried.
  • Characterization: Coating quality is verified by water contact angle measurements (typically reaching ~109°), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) [4].
Modification of Nanoporous Alumina Membranes

This protocol modifies inner pore surfaces to create functional nanochannels [2].

  • Membrane Preparation: Commercially available or lab-synthesized porous alumina membranes with cylindrical nanopores are used.
  • Silanization: Membranes are immersed in a solution of a trimethoxysilane derivative (ODTMS, IBTMS, etc.). The hydroxyl groups on the alumina surface react with the silane to form stable Al–O–Si bonds.
  • Post-modification Processing: Membranes are rinsed and cured.
  • Transport Studies: A U-tube diffusion cell is used, where feed and permeant half-cells are separated by the modified membrane. Transport of a permeant molecule (e.g., naphthalene disulfonate) is monitored via UV-Vis absorbance spectroscopy or more sensitive fluorescence spectroscopy [2].
Creating Self-Healable Superhydrophobic Coatings

This advanced method uses ODTMS with polydopamine (PDA) to create a robust, self-healing surface [1].

  • Composite Capsule Synthesis: An alkaline aqueous solution containing dopamine hydrochloride (DA) and ODTMS is ultrasonicated for 30 minutes. ODTMS forms microdroplets, while DA polymerizes into PDA on the droplet surfaces, forming composite capsules.
  • Substrate Anchoring: Substrates (e.g., fabrics) are introduced. PDA anchors the composite capsules onto them, creating a hierarchical rough structure.
  • Self-Healing Mechanism: Abundant ODTMS within the capsules migrates to the surface when the top layer is damaged. Heating (2h at 60°C) or rubbing (5 min) accelerates this migration, restoring superhydrophobicity by minimizing surface-free energy [1].

Mechanism and Chemistry of ODTMS Modification

The following diagram illustrates the chemical process of ODTMS forming a self-assembled monolayer on a substrate surface, which is the foundation for creating hydrophobic coatings.

ODTMS ODTMS Molecule (CH₃-(CH₂)₁₇-Si-(OCH₃)₃) Hydrolysis Hydrolysis at Interface Si-OCH₃ + H₂O → Si-OH + CH₃OH ODTMS->Hydrolysis ActivatedSurface Activated ODTMS (CH₃-(CH₂)₁₇-Si-(OH)₃) Hydrolysis->ActivatedSurface Condensation Condensation Si-OH + HO-Substrate → Si-O-Substrate + H₂O ActivatedSurface->Condensation Substrate Hydroxylated Substrate (e.g., Si-OH, Al-OH) Substrate->Condensation SAM Covalent Bond Formation Stable SAM with hydrophobic C18 chains Condensation->SAM

ODTMS surface modification involves hydrolysis and condensation [4].

Performance and Stability Considerations

ODTMS coatings exhibit specific performance characteristics and limitations.

  • Stability in Aqueous Environments: ODTMS layers on aluminum alloy show gradual decay of hydrophobicity over several weeks of water immersion due to slow hydrolysis of the Si-O-substrate bonds. Coatings with an under-layer (e.g., permanganate conversion coating) demonstrate higher stability [4].
  • Influence on Transport Properties: Modification of nanoporous alumina membranes with ODTMS significantly reduces the transport rate of ionic permeants (e.g., from ~1.22×10⁻¹⁰ mol/s for an unmodified membrane to ~1.28×10⁻¹² mol/s). Adding an ionic surfactant like sodium dodecylbenzene sulfonate (DBS) can partially restore transport by interacting with the alkyl chains [2].
  • Self-Healing Capability: The superhydrophobicity of ODTMS/PDA composite coatings can be self-restored at room temperature over days. This process is significantly accelerated to 2 hours by heating or 5 minutes by rubbing [1].

ODTMS is a versatile tool for engineering surface properties. The choice of application method depends on the substrate geometry and desired functionality. While ODTMS coatings can face long-term stability challenges in water, strategies like using under-layers or designing self-healing systems can mitigate these issues.

References

General Polymerization Mechanisms and Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on OTMS is unavailable, the table below summarizes the general polymerization mechanisms and hydrolysis concepts that are highly relevant to organosilicon chemistry like OTMS.

Category Mechanism/Type Key Features Typical Initiators/Conditions
Polymerization Mechanisms [1] Radical Polymerization Three-step process (initiation, propagation, termination); forms polymers via free radicals. Thermal or photolytic decomposition of radical initiators.
Cationic Polymerization Follows a pathway similar to radical polymerization but uses cationic reactive intermediates. Strong acids, Lewis acids.
Anionic Polymerization Follows a pathway similar to radical polymerization but uses anionic reactive intermediates. Strong bases, alkali metals, organolithium compounds.
Coordination Polymerization (Ziegler-Natta) Uses catalysts for controlled configuration; produces unbranched, high molecular weight polymers. Transition metal halides with organometallic reagents.
Condensation Polymerization Monomers join with the loss of a small molecule (e.g., water); slower, often lower molecular weight polymers. Heating, often with bi-functional monomers (e.g., diols, diamines).
Hydrolysis Principles Enzymatic Hydrolysis Highly specific breakdown of a substrate (e.g., a glycosidic bond in lactose). Enzymes (e.g., β-galactosidase/lactase), controlled pH and temperature [2].
Acid/Base-Catalyzed Hydrolysis Non-specific chemical breakdown of bonds in an acidic or basic medium. Acidic or alkaline conditions [2].

Suggested Experimental Approach for OTMS

To design experiments for OTMS without specific protocols in the search results, you can adapt general principles and characterize the reaction closely.

  • Hydrolysis Protocol Design: The hydrolysis of OTMS's methoxysilane (Si-O-CH₃) groups is the first critical step. This is typically acid- or base-catalyzed. You can design experiments by varying catalyst concentration (e.g., HCl, NaOH), temperature, and solvent (often a water/organic solvent mixture like water/tetrahydrofuran) to study the kinetics of hydrolysis and the formation of silanol (Si-OH) groups [2].
  • Condensation/Polymerization Protocol Design: The silanol groups then undergo a condensation polymerization (a type of step-growth polymerization) to form siloxane (Si-O-Si) bonds [1]. This can be catalyzed by the same acids or bases, or by organometallic catalysts like dibutyltin dilaurate. Key parameters to control are pH, temperature, and the concentration of the catalyst.
  • Critical Characterization Techniques:
    • Real-time Monitoring: Use light scattering to monitor polymer formation in real-time, as demonstrated in protein polymerization studies [3]. An increase in scattered light intensity indicates polymer growth.
    • Quantitative Analysis: Employ a colorimetric assay (e.g., the malachite green assay for phosphate) to quantify a by-product of the reaction, analogous to how GTP hydrolysis was measured in a biochemical context [3] [4].
    • Structural Confirmation: Sedimentation Assays (pelleting polymers via centrifugation) followed by gel electrophoresis can confirm successful polymerization and distinguish polymers from monomers [3].

Workflow Diagram for Mechanism Study

Based on the general principles and experimental techniques found, the following Graphviz diagram outlines a logical workflow for studying OTMS hydrolysis and polymerization.

G Start Start: OTMS Monomer Hydrolysis Hydrolysis Step Start->Hydrolysis Intermediate Silanol Intermediate (Si-OH) Hydrolysis->Intermediate Condensation Condensation Polymerization Intermediate->Condensation Polymer Siloxane Polymer (Si-O-Si)n Condensation->Polymer Analysis Polymer Characterization Polymer->Analysis Param1 Vary: - Catalyst - Temperature - Solvent Param1->Hydrolysis Param2 Vary: - Catalyst - pH - Concentration Param2->Condensation Method1 Monitor: Kinetics Method1->Hydrolysis Method2 Assays: - Light Scattering - Colorimetric - Sedimentation Method2->Analysis

A logical workflow for studying the two-step process of OTMS polymerization, highlighting key variable parameters and characterization methods.

References

Physical Characteristics and Solubility of Octadecyltrimethoxysilane

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core physical properties and solubility characteristics of Octadecyltrimethoxysilane (CAS 3069-42-9) from the search results.

Property Value / Description Reference
CAS No. 3069-42-9 [1] [2] [3]
Molecular Formula C₂₁H₄₆O₃Si [1] [2] [3]
Molecular Weight 374.67 - 374.69 g/mol [1] [2]
Appearance Colorless to yellow liquid [1] [2] [4]
Melting Point 13°C to 17°C [1] [2] [3]
Boiling Point 170°C at 0.1 mmHg [1] [2] [3]
Density 0.880 - 0.883 g/mL at 25°C [1] [2] [3]
Refractive Index 1.4380 - 1.4440 [1] [2] [5]
Flash Point 139°C - 140°C (284°F) [1] [2] [4]
Purity Technical grade (90%), 92%, 97% min available [1] [5] [6]
Solubility & Stability Characteristics Reference
Water Solubility Insoluble (reacts); hydrolyzes slowly in the presence of moisture/water [1] [2] [4]
Other Solubility Slightly soluble in chloroform [2] [4]
Hydrolytic Sensitivity High; sensitive to moisture, irreversibly degrading to a siloxane polymer [2] [3]
Stability Stable, but incompatible with strong oxidizing agents; store in a cool, dry place away from moisture [2] [4]

Key Applications and Experimental Considerations

Based on the search results, here are the primary applications and important handling information for researchers.

  • Primary Applications: The documented uses for OTMS are in materials science and industrial chemistry rather than pharmacology. Its main function is as a surface modifying agent to create hydrophobic coatings and self-assembled monolayers (SAMs) on inorganic materials like glass, silica, and various metal oxides [3] [5] [4]. It is also used for preparing anti-fog coatings and for protecting historical artifacts from water damage [5] [4].
  • Safety and Handling: OTMS is an irritant. The safety data indicates it may cause skin, eye, and respiratory irritation [1] [2] [4]. It is crucial to:
    • Wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye protection [1] [4].
    • Handle it in a well-ventilated environment, such as a fume hood.
    • Store it under an inert atmosphere and in a sealed container to prevent contact with ambient moisture [2] [3].

Experimental Workflow for Surface Modification

The following diagram illustrates a generalized experimental workflow for using OTMS to create a hydrophobic surface, based on its described applications.

OTMS_Workflow Start Start: Substrate Preparation (Clean glass/silica) Step1 Step 1: OTMS Solution Preparation (Use anhydrous solvent) Start->Step1 Provides clean surface Step2 Step 2: Apply OTMS to Substrate (e.g., dip-coating, immersion) Step1->Step2 Ensures reaction efficacy Step3 Step 3: Hydrolysis & Condensation (Form Si-O-Si network) Step2->Step3 Moisture exposure Step4 Step 4: Curing (Heat treatment) Step3->Step4 Stabilizes coating End End: Hydrophobic Surface (Water-repellent monolayer) Step4->End Final product

Diagram 1: A general workflow for creating a hydrophobic surface using OTMS, highlighting key steps from substrate preparation to curing.

Methodology for Key Experiments

The search results do not contain detailed, step-by-step laboratory protocols. However, the following points outline the critical methodological considerations for working with OTMS, inferred from its physical properties and common applications.

  • Solution Preparation: Due to its moisture sensitivity, OTMS must be dissolved in anhydrous organic solvents (e.g., toluene, hexane) and handled in an inert atmosphere (e.g., a glove box or under a nitrogen or argon stream) to prevent premature hydrolysis and polymerization [2] [3].
  • Substrate Pretreatment: The inorganic substrate (e.g., glass slide, silicon wafer) must be thoroughly cleaned to remove organic contaminants. A common procedure involves treatment with an oxygen plasma or a piranha solution (a mixture of concentrated sulfuric acid and hydrogen peroxide), followed by extensive rinsing with purified water and drying. Warning: Piranha solution is extremely corrosive and must be handled with extreme care.
  • Monolayer Formation: The cleaned substrate is immersed in the OTMS solution for a controlled period. The concentration of OTMS and the immersion time are key variables that determine the quality and density of the resulting self-assembled monolayer.
  • Post-Treatment (Curing): After deposition, the substrate is typically rinsed with a solvent to remove physisorbed molecules and then heated (cured) at an elevated temperature (e.g., 110-120°C) for a set time to complete the condensation reaction and stabilize the monolayer [4].
  • Characterization: The success of the surface modification can be confirmed by measuring the water contact angle, which should significantly increase (often to over 100°), indicating a hydrophobic surface. Other analytical techniques include Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).

References

how does OTMS form self-assembled monolayers

Author: Smolecule Technical Support Team. Date: February 2026

OTMS SAM Formation Mechanism

The formation of an OTMS monolayer is a multi-step process that occurs at the interface between the OTMS solution and a solid substrate.

  • Hydrolysis: OTMS molecules first undergo hydrolysis in the presence of trace amounts of water. The three methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming a reactive silanol (Si-OH) [1].
  • Condensation and Surface Bonding: These silanol groups then react with hydroxyl groups (-OH) present on the substrate surface (e.g., silicon, glass, lithium niobate). This condensation reaction forms stable covalent Si-O-Substrate bonds [1].
  • Lateral Organization and Island Growth: Once covalently anchored, the long octadecyl (C18) chains interact via van der Waals forces. These intermolecular interactions drive the spontaneous assembly of the molecules into a densely packed, highly ordered two-dimensional quasi-crystal [2]. Atomic Force Microscopy (AFM) studies have shown that this monolayer grows through an island expansion process, where ordered domains nucleate and expand across the surface until a complete monolayer is formed [3].

The diagram below illustrates this multi-step mechanism.

G OTMS OTMS Hydrolysis Hydrolysis OTMS->Hydrolysis In solution with H₂O Silanol Silanol Hydrolysis->Silanol Produces SurfaceBonding SurfaceBonding Silanol->SurfaceBonding Condensation Condensation SurfaceBonding->Condensation With surface -OH OrganizedSAM OrganizedSAM Condensation->OrganizedSAM Van der Waals ordering

OTMS vs. Chlorosilane SAMs

A critical technical advantage of OTMS is its non-corrosive nature compared to the commonly used octadecyltrichlorosilane (ODTS). The table below summarizes the key differences.

Feature OTMS (Octadecyltrimethoxysilane) ODTS (Octadecyltrichlorosilane)
Reactive Group Methoxy (-OCH₃) [3] Chloro (-Cl) [3]
Hydrolysis By-product Methanol [4] Hydrochloric Acid (HCl) [3]
Impact on Metal Features Compatible; no etching observed [4] Etches delicate metal features (e.g., Al) due to HCl [3] [4]
Growth Rate & Morphology Slower growth rate with distinct island morphology [3] Faster growth [3]
Stability Forms a robust, covalently bound monolayer [1] Forms a robust monolayer, but formation process is corrosive [3]

Detailed Experimental Protocol

This protocol outlines the formation of an OTMS SAM on a silicon wafer substrate, based on common laboratory practices inferred from the search results [3] [1].

Materials and Equipment
  • Substrate: Silicon wafer (or other hydroxylated surfaces like glass, Ta/Ta₂O₅).
  • Chemical: this compound (OTMS).
  • Solvents: Anhydrous toluene or a mixture of chloroform and carbon tetrachloride (for optimal water control) [3].
  • Cleaning Supplies: Piranha solution (Caution: Highly corrosive!), or oxygen plasma treatment.
  • Equipment: Schlenk line or dry nitrogen glove box, immersion tools, vacuum oven.
Step-by-Step Procedure
  • Substrate Cleaning and Hydroxylation: Clean the silicon wafer in piranha solution or via oxygen plasma treatment. This step removes organic contaminants and ensures a high density of surface hydroxyl (-OH) groups, which are essential for silane bonding. Rinse thoroughly with high-purity water and ethanol, then dry under a stream of inert gas or nitrogen [1].
  • Solution Preparation: In an inert, anhydrous atmosphere (e.g., glove box or using Schlenk techniques), prepare a dilute solution of OTMS (typically in the millimolar range) in anhydrous toluene. The exact concentration can be optimized for specific coverage and growth rate requirements [3] [1].
  • Monolayer Formation: Immerse the clean, dry substrate into the OTMS solution. Seal the container to prevent moisture ingress from the atmosphere. The deposition time can vary from several hours to days, influencing the surface coverage and order of the monolayer [3].
  • Rinsing and Post-treatment: After deposition, remove the substrate and rinse it thoroughly with anhydrous toluene and then ethanol to remove any physisorbed (physically adsorbed) multilayers or aggregates.
  • Curing: Anneal the sample in a vacuum oven at a mild temperature (e.g., 110-120 °C) for a period (e.g., 10-20 minutes). This "curing" step promotes the completion of condensation reactions and enhances the lateral organization and stability of the monolayer [1].
Critical Parameters for a High-Quality OTMS SAM
  • Water Content: Precise control of water content is paramount. Too little water inhibits the hydrolysis step, while too much leads to undesirable bulk polymerization of OTMS in solution, resulting in disordered, rough films [3].
  • Reaction Time: The average height of islands, surface coverage, and roughness increase with adsorption time. Longer times lead to more complete monolayers [3].
  • Temperature: Reactions are typically carried out at room temperature, but the post-formation curing temperature impacts final ordering.

Characterization Techniques and Data

Characterization is crucial for confirming SAM quality, order, and functionality. The following table summarizes key techniques and the quantitative or morphological data they provide for OTMS SAMs.

Technique Key Measurable Parameters Application to OTMS SAMs
Atomic Force Microscopy (AFM) Island height, surface coverage, RMS roughness, island morphology [3]. Directly images island growth; measures island height (~2-3 nm), tracks surface coverage over time, quantifies film roughness [3].
Contact Angle Goniometry Water contact angle (hydrophobicity) [2]. Measures advancing/receding water contact angle; a high contact angle (>100°) indicates well-ordered methyl-terminated surface [3].
X-ray Photoelectron Spectroscopy (XPS) Atomic composition, chemical bonding states (e.g., Si 2p, C 1s), film thickness via photoelectron attenuation [2]. Confirms presence of Si and C; differentiates between Si-O-Si/C-Si bonds and substrate Si; estimates monolayer coverage [1].
Fourier Transform Infrared Spectroscopy (FTIR) Molecular vibration modes (e.g., CH₂ stretches), molecular tilt angle [2]. Positions of CH₂ stretching peaks indicate degree of chain order; low wavenumbers suggest all-trans crystalline packing [1].
Ellipsometry Film thickness [2]. Measures monolayer thickness; for a dense OTS/OTMS monolayer, expect ~25-28 Å [1].

The experimental workflow from substrate preparation to characterization is summarized in the following diagram.

G Start Substrate (e.g., Si Wafer) Step1 Cleaning & Hydroxylation (Piranha/Plasma) Start->Step1 Step2 OTMS Solution Prep. (Anhydrous solvent) Step1->Step2 Step3 SAM Formation (Immersion) Step2->Step3 Step4 Rinsing & Curing Step3->Step4 Step5 Characterization Step4->Step5 Data Thickness Coverage Chemical Structure Morphology Step5->Data

Conclusion for Researchers

OTMS provides a robust and metal-compatible route to creating highly ordered hydrophobic monolayers. Its primary advantage lies in the non-corrosive formation process, making it indispensable for modifying sensitive devices like surface acoustic wave (SAW) sensors [4]. Success hinges on strict control of water content during formation and the use of proper anhydrous techniques to prevent bulk polymerization.

References

Octadecyltrimethoxysilane safety data and hazards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the key identification and physical property data for Octadecyltrimethoxysilane.

Property Value
CAS No. 3069-42-9 [1] [2]
Molecular Formula C₂₁H₄₆O₃Si [1] [2]
Molecular Weight 374.67-374.69 g/mol [1] [2]
Appearance Colorless transparent liquid [1]
Boiling Point 170°C at 0.1 mmHg [1] [2] [3]
Density 0.883 - 0.885 g/mL at 25°C [1] [3]
Flash Point 139 - 140°C (284°F) [1] [2] [3]
Refractive Index 1.438 - 1.44 [1] [2] [3]

Hazards and Safe Handling

This chemical requires careful handling to prevent irritation. The key hazard and safety information is summarized below.

Aspect Description
Hazard Classification Irritant [1]

| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [2] | | Risk Phrases | R36/37/38: Irritating to eyes, respiratory system, and skin [1] | | Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection [1] [2]. | | In Case of Eye Contact | Rinse immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice [1] [2]. | | Storage | Store in a cool, dry place away from moisture to prevent hydrolysis [1]. The product may become turbid during storage [2]. |

Overview of General Toxicology Principles

For your in-depth guide, here is an overview of key toxicology testing principles. The following diagram illustrates the workflow for acute oral toxicity testing, which is a fundamental assessment for any chemical.

Start Start: Acute Oral Toxicity Assessment Principle Principle: Identify doses causing adverse effects or mortality Start->Principle Methods Select Test Method Principle->Methods M1 Fixed Dose Procedure (OECD 420) Uses evident toxicity, not death, as endpoint Methods->M1 M2 Acute Toxic Class Method (OECD 423) Methods->M2 M3 Up-and-Down Procedure (OECD 425) Methods->M3 Observation Observe and Monitor Animals M1->Observation M2->Observation M3->Observation S1 Clinical Signs: Tremor, Convulsion, Altered Respiration, Salivation, Lacrimation Observation->S1 HumaneEndpoint Apply Humane Endpoint: First sign of severe pain, distress, or impending death S1->HumaneEndpoint DataAnalysis Analyze Data to Estimate LD50 or Classify Toxicity HumaneEndpoint->DataAnalysis End End: Safety Classification DataAnalysis->End

Workflow for acute oral toxicity testing based on OECD guidelines.

While the search results do not specify the exact toxicological data (like LD50) for this compound, they do reference established OECD guidelines for determining chemical safety [4]. These guidelines provide the experimental protocols you require.

  • Test Objectives: The primary goal of acute oral toxicity testing is to identify the dose that causes adverse effects, including mortality. The LD50 (the lethal dose for 50% of the test population) is a classic metric, though modern methods focus more on humane endpoints rather than death [4].
  • Key Methodologies: The OECD guidelines describe several validated methods. The Fixed Dose Procedure (OECD 420), for example, uses signs of "evident toxicity" rather than death as an endpoint, making it more humane. Other methods include the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) [4].
  • Observed Symptoms: During testing, animals are monitored for clinical signs of toxicity, which can include tremors, convulsions, salivation, lacrimation (tearing), muscle spasms, altered respiration, and loss of righting reflex [4].
  • Data Analysis: Historically, LD50 was calculated using methods like Karber's method or the Graphical (Miller and Tainter) method. These use mortality data from groups of animals at different doses to estimate the median lethal dose [4].

Recommendations for Researchers

To build a complete safety profile for this compound, I suggest you:

  • Consult the Official SDS: Obtain the most recent Safety Data Sheet (SDS) from a reliable supplier like Fisher Scientific or Gelest. The SDS will contain the most comprehensive toxicological data, including specific LD50 values if available.
  • Review Original Guidelines: For detailed experimental protocols, refer to the full text of the OECD Test Guidelines 420, 423, and 425 for acute toxicity studies.

References

ODTMS coating protocol for aluminum alloy corrosion protection

Author: Smolecule Technical Support Team. Date: February 2026

Coating Performance and Experimental Parameters

The following table summarizes key experimental conditions and findings from studies on ODTMS coatings for aluminum alloys.

Aspect Details from Research
Substrate Aluminum Alloy (AA2024) [1]
Application Method Dip-coating [1]
Key Parameter Deposition pH can significantly influence performance. A study on a magnesium alloy (ZE41) found pH 5 to be optimal [2].
Performance & Stability Coatings show initial improvement in corrosion resistance but hydrolyze over time when immersed in water, losing hydrophobicity [1]. Under-layers (e.g., permanganate conversion coating) can improve long-term stability [1].
Common Characterization Electrochemical Impedance Spectroscopy (EIS), Water Contact Angle, SEM, XPS [2] [1]

Generalized Experimental Workflow

Based on the gathered literature, here is a common workflow for applying and testing ODTMS coatings. You can use the following diagram to understand the logical sequence of the process.

workflow Start Start: Substrate Preparation A Substrate Cleaning & Pretreatment Start->A C Coating Deposition (e.g., Dip-coating) A->C B ODTMS Solution Preparation B->C D Curing & Drying C->D E Coating Characterization (SEM, Contact Angle) D->E F Performance Evaluation (EIS, Salt Spray Test) E->F End End: Data Analysis F->End

Coating Stability and Failure Mechanism

A critical finding from the research is the long-term instability of ODTMS coatings in contact with water. The diagram below illustrates the hypothesized degradation mechanism.

mechanism Initial Stable Hydrophobic Coating Step1 Water Penetration Initial->Step1 Step2 Hydrolysis of Siloxane Bonds Step1->Step2 Step3 Loss of Hydrophobicity (Decreased Contact Angle) Step2->Step3 Step4 Underlying Layer Exposed Step3->Step4 Step5 Initiation of Localized Electrochemical Corrosion Step4->Step5

Key Considerations for Protocol Development

To design a robust ODTMS coating protocol, you should focus on the following aspects, as the specific details for aluminum alloys are not fully elaborated in the available literature:

  • Solution Preparation: The specific concentration of ODTMS, the solvent system (e.g., ethanol/water ratio), hydrolysis time, and catalyst use need to be optimized. The study suggesting optimal performance at pH 5 provides a critical starting point [2].
  • Process Control: For dip-coating, control the withdrawal speed and immersion time. For spray-coating, optimize pressure and nozzle distance.
  • Curing Process: Determine the appropriate temperature and duration for curing to ensure complete condensation and strong adhesion without damaging the coating.
  • Use of Under-layers: Research indicates that the stability of a single ODTMS layer is limited. Consider using an under-layer such as a permanganate conversion coating, BTSE, or a hydrated SiOx layer to significantly improve long-term durability [1].

References

Comprehensive Application Notes and Protocols: Fabrication of Hydrophobic Coatings using n-Octadecyltrimethoxysilane (OTMS)

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Fundamental Properties

Octadecyltrimethoxysilane (OTMS), with the CAS number 3069-42-9, is a prominent organosilicon compound widely employed for fabricating hydrophobic surfaces and self-assembled monolayers (SAMs). This chemical possesses a unique molecular structure featuring a long hydrophobic alkyl chain (C₁₈H₃₇) coupled with three hydrolyzable methoxy groups attached to a silicon atom. This structure enables OTMS to serve as an effective silane coupling agent that can bridge inorganic substrates with organic materials, thereby imparting water-repellent characteristics to modified surfaces. [1] [2]

The hydrophobic effect of OTMS originates from its non-polar octadecyl chain, which minimizes hydrogen bonding and shields polar surfaces from interaction with water molecules. When applied to substrates, OTMS creates a non-polar interphase that exhibits remarkable water repellency while maintaining permeability to water vapor. This "breathable" barrier property is crucial for many practical applications as it reduces deterioration at the coating interface associated with entrapped water. Additionally, the trimethoxysilane groups enable covalent bonding to oxide surfaces through hydrolysis and condensation reactions, resulting in durable surface modifications. [3] [4]

Table 1: Fundamental Properties of n-Octadecyltrimethoxysilane (OTMS)

Property Specification Reference
Chemical Formula C₂₁H₄₆O₃Si [1] [2]
Molecular Weight 374.67-374.68 g/mol [3] [1]
Appearance Colorless transparent liquid [4] [1]
Density 0.883-0.885 g/mL at 25°C [3] [4]
Boiling Point 170°C at 0.1 mmHg [3] [4]
Melting Point 13-17°C [3] [5]
Refractive Index 1.439 @ 20°C [3] [4]
Flash Point 140°C (284°F) [3] [4]
Purity Typically 92-95% (including isomers) [3] [2]

Fabrication Methods and Mechanisms

Solution-Phase Deposition

The solution-based deposition of OTMS involves dissolving the silane in appropriate solvents followed by application onto substrates through techniques such as dip-coating, spin-coating, or spray-coating. The hydrolysis of methoxy groups initiates when OTMS comes into contact with moisture, generating silanol groups that subsequently condense to form siloxane linkages (Si-O-Si) with the substrate surface and with adjacent OTMS molecules. This process results in the formation of a polysilsesquioxane network with the hydrophobic alkyl chains oriented outward, creating a water-repellent surface. Research on aluminum alloys has demonstrated that modification with OTMS solutions produces surfaces with excellent superhydrophobic properties and superior corrosion protection compared to shorter-chain silanes. [6]

A critical consideration in solution-phase deposition is the competitive hydrolysis and condensation kinetics, which can be manipulated by adjusting pH, water content, and catalyst concentration. Studies have shown that the formation of high-quality OTMS monolayers is highly dependent on subphase pH, surface pressure, and incubation time. The presence of additives such as methyl stearate can significantly accelerate the hydrolysis and condensation rates by acting as an inert filler molecule that reduces electrostatic repulsion between protonated OTMS intermediates. This approach has been shown to reduce monolayer gelation time from 30 hours to just 30 minutes at optimal OTMS:SME molar ratios. [7]

Solid-State Hydrolysis/Polycondensation

A novel solvent-free strategy for fabricating crystalline superhydrophobic coatings has been developed through solid-state hydrolysis and polycondensation of bulk OTMS under hydrogen chloride/water vapor atmosphere. This single-step process generates coral-like surface morphologies composed of bilayered C₁₈H₃₇SiOₓ–OₓSiC₁₈H₃₇ crystalline structures. The resulting coatings exhibit exceptional water repellency with a contact angle of θA = 152° ± 1 and low hysteresis of △θ = 2° ± 1.1, which translates to remarkable self-cleaning properties. Importantly, these coatings maintain their superhydrophobic characteristics even after prolonged exposure (12 hours) to highly corrosive media including 1 M HCl or NaOH solutions, demonstrating outstanding chemical resistance. [8]

The solid-state method offers significant advantages by eliminating solvents from the coating process, which simplifies fabrication and reduces environmental impacts. The microcrystalline structure formed during this process provides both the necessary surface roughness and low surface energy required for superhydrophobicity. This approach represents a significant advancement in the fabrication of durable hydrophobic coatings for demanding applications where resistance to harsh environments is essential. [8]

Chemical Vapor Deposition (CVD)

The CVD method involves vaporizing OTMS and exposing it to substrate surfaces in a controlled atmosphere, where hydrolysis and condensation reactions occur through interaction with adsorbed water layers. This technique is particularly valuable for creating patterned hydrophobic surfaces when combined with lithographic methods such as nano-imprint lithography (NIL) or high-resolution electron beam lithography (HREBL). The CVD approach enables precise spatial control over OTMS deposition, facilitating the creation of defined hydrophobic regions on substrates. [7]

Research has demonstrated that OTMS patterns created through atmospheric CVD exhibit high hydrophobicity with water contact angles of approximately 109°. These patterned surfaces enable selective deposition of nanoparticles through van der Waals interactions, with gold nanoparticles preferentially adhering to OTMS-functionalized regions rather than bare substrates. This selective deposition capability is valuable for nanotechnology applications, particularly in the fabrication of nanodevices where precise positioning of functional components is required. [7]

G OTMS OTMS Hydrolyzed Hydrolyzed OTMS->Hydrolyzed Hydrolysis Substrate Substrate Activated Activated Substrate->Activated Surface Preparation Coated Coated Hydrolyzed->Coated Condensation Activated->Coated Si-O Bond Formation

Diagram 1: OTMS Coating Mechanism: This diagram illustrates the fundamental chemical process of OTMS coating formation, involving hydrolysis of methoxy groups, substrate activation, and condensation through Si-O bond formation.

Coating Performance and Characterization

Hydrophobicity and Surface Properties

OTMS-based coatings consistently deliver exceptional water repellency across various deposition methods. The solid-state hydrolysis approach produces coatings with contact angles of 152° ± 1 and remarkably low contact angle hysteresis of 2° ± 1.1, indicating true superhydrophobic behavior. Such low hysteresis facilitates the self-cleaning effect where water droplets readily roll off the surface, carrying contaminants with them. The coral-like microcrystalline morphology generated through this process provides both the nano-scale roughness and low surface energy necessary to achieve the Cassie-Baxter state essential for superhydrophobicity. [8]

For CVD-deposited OTMS monolayers on silicon substrates, water contact angles of approximately 109° have been reported, which is consistent with well-organized self-assembled monolayers with densely packed methyl terminals. While lower than the superhydrophobic threshold of 150°, this level of hydrophobicity remains highly effective for many applications and facilitates selective nanoparticle deposition through differential surface interactions. The variation in reported contact angles highlights how deposition methods and resulting surface morphologies significantly influence the final wetting properties of OTMS-coated surfaces. [7]

Chemical and Environmental Stability

The long-term stability of OTMS-based coatings in aqueous environments is a critical consideration for practical applications. Research on OTMS layers applied to polished aluminum alloy (AA2024) via dip-coating has demonstrated gradual decay of water-repellent properties during extended water immersion, attributed to slow hydrolysis of siloxane bonds grafting OTMS to the surface. However, specific processing conditions, particularly deposition in ethanol/water baths for 5 minutes, significantly enhance coating durability. The highest stability was observed for OTMS layers prepared on hydrated MnOx as an under-layer, suggesting that surface pretreatment plays a crucial role in determining coating longevity. [7]

Notably, crystallized superhydrophobic coatings fabricated via solid-state hydrolysis exhibit exceptional chemical resistance, maintaining their superhydrophobic properties even after 12 hours of exposure to highly corrosive media including 1 M HCl or NaOH solutions. This remarkable durability stems from the cross-linked polysilsesquioxane structure and crystalline organization of the alkyl chains, which provide both chemical inertness and thermodynamic stability. Such robust performance in harsh chemical environments significantly expands the potential application range of OTMS-based coatings to include chemical processing, marine, and industrial settings where resistance to aggressive media is required. [8]

Corrosion Protection Performance

OTMS coatings provide excellent corrosion inhibition when applied to metal substrates. Comparative studies on aluminum alloy 6063 have demonstrated that surface modification with OTMS solutions after laser texturing creates superhydrophobic films with outstanding anticorrosive properties. Among various trialkoxysilanes tested, including vinyltrimethoxysilane and octyltriethoxysilane, OTMS-based coatings delivered the best corrosion protection in electrochemical tests and salt spray chambers. The time until the appearance of the first corrosion damage (τcor) reached 32 days in salt spray testing, significantly outperforming other silane treatments. [6]

The exceptional corrosion protection afforded by OTMS coatings derives from their dual protective mechanism: creating a physical barrier that impedes electrolyte penetration to the metal surface, and establishing a superhydrophobic interface that minimizes direct contact with corrosive solutions. The long alkyl chains in OTMS facilitate the formation of densely packed monolayers with fewer defects, thereby enhancing the diffusion pathway for aggressive species like chloride ions. This combination of barrier properties and extreme water repellency makes OTMS an outstanding candidate for corrosion protection coatings in marine, automotive, and aerospace applications. [6]

Table 2: Performance Characteristics of OTMS-Based Hydrophobic Coatings

Performance Attribute Results Test Conditions Reference
Water Contact Angle 152° ± 1 Static contact angle measurement [8]
Contact Angle Hysteresis 2° ± 1.1 Dynamic contact angle measurement [8]
Acid Resistance Maintains superhydrophobicity 12 h exposure to 1 M HCl [8]
Alkali Resistance Maintains superhydrophobicity 12 h exposure to 1 M NaOH [8]
Corrosion Protection τcor = 32 days Salt spray test (ASTM B117) [6]
Coating Thickness ~2-100 nm (monolayers) Varies with deposition method [7]

G Start Substrate Selection A Surface Preparation Start->A B Method Selection A->B C OTMS Deposition B->C SS Solid-State B->SS Sol Solution-Based B->Sol CVD CVD B->CVD D Curing Process C->D E Quality Verification D->E

Diagram 2: Coating Fabrication Workflow: This diagram outlines the generalized workflow for preparing OTMS-based hydrophobic coatings, from substrate selection through method selection to final quality verification.

Detailed Experimental Protocols

Protocol 1: Dip-Coating from Ethanol/Water Solution

This protocol describes a solution-based deposition method for applying OTMS coatings to various substrates, particularly metals such as aluminum alloys. This approach has demonstrated effectiveness in creating hydrophobic surfaces with good corrosion resistance properties. [7] [6]

Materials Required:

  • n-Octadecyltrimethoxysilane (OTMS, ≥92% purity)
  • Anhydrous ethanol (≥99.8%)
  • Deionized water
  • Acetic acid or hydrochloric acid (for pH adjustment)
  • Substrate (aluminum alloy, glass, silicon wafer, etc.)
  • Cleanroom wipes or lint-free cloths
  • Nitrogen gas (for drying)

Equipment Required:

  • Digital pH meter
  • Analytical balance
  • Ultrasonic bath
  • Dip-coating apparatus (manual or automated)
  • Oven capable of maintaining 100-120°C
  • Glove box (optional, for controlling humidity)
  • Contact angle goniometer

Step-by-Step Procedure:

  • Substrate Preparation

    • Clean substrates thoroughly using appropriate protocols: for metals, start with solvent degreasing (acetone, followed by ethanol) in an ultrasonic bath for 10 minutes each.
    • For aluminum alloys, consider alkaline cleaning followed by acid etching to enhance surface hydroxyl density.
    • Rinse thoroughly with deionized water and dry under a stream of nitrogen gas.
    • For some applications, preliminary surface texturing via laser treatment may be performed to enhance roughness.
  • Solution Preparation

    • Prepare a hydrolysis solution containing ethanol/water (95:5 v/v) mixture.
    • Adjust the pH to approximately 4.5-5.0 using acetic acid or dilute HCl to catalyze hydrolysis.
    • Add OTMS dropwise to the solution under constant stirring to achieve a final concentration of 1-5% (v/v).
    • Continue stirring for 60-90 minutes to allow pre-hydrolysis of methoxy groups.
  • Dip-Coating Process

    • Immerse the prepared substrate into the OTMS solution at a consistent speed of 100-200 mm/min.
    • Maintain the substrate in the solution for 5-10 minutes to allow monolayer formation.
    • Withdraw the substrate at a controlled speed of 50-100 mm/min to ensure uniform coating deposition.
    • For thicker coatings, multiple dip cycles may be employed with intermediate drying steps.
  • Post-Treatment and Curing

    • Air-dry the coated substrate horizontally for 15-30 minutes at room temperature.
    • Cure the coating in an oven at 100-120°C for 60-90 minutes to complete condensation reactions.
    • Alternatively, room temperature curing for 24 hours may be used for heat-sensitive substrates.
  • Quality Assessment

    • Measure static water contact angles using a goniometer (expected values: 100-115° for smooth surfaces).
    • Perform advancing and receding contact angle measurements to determine hysteresis.
    • Characterize coating morphology by SEM or AFM to verify surface coverage and structure.
Protocol 2: Chemical Vapor Deposition for Patterned Surfaces

This protocol describes a CVD approach for creating patterned OTMS monolayers on silicon substrates, enabling selective functionalization for nanotechnology applications and nanoparticle deposition. [7]

Materials Required:

  • n-Octadecyltrimethoxysilane (OTMS, ≥95% purity)
  • Silicon wafers with native oxide layer
  • Photoresist or electron-beam resist (for lithographic patterning)
  • Developing solutions appropriate for the resist
  • Organic solvents (acetone, isopropanol) for cleaning
  • Nitrogen or argon gas (carrier grade)

Equipment Required:

  • Vacuum chamber with controlled gas inlets
  • Hot plate or oven for substrate heating
  • Lithography equipment (UV exposure or electron-beam writer)
  • Plasma cleaner (optional, for surface activation)
  • Contact angle goniometer
  • Atomic force microscope

Step-by-Step Procedure:

  • Substrate Patterning and Preparation

    • Clean silicon wafers using standard RCA protocol or piranha solution (Caution: highly oxidative!).
    • Pattern the substrate using either:
      • Nano-imprint lithography: Press a patterned stamp into resist-coated substrate.
      • High-resolution electron beam lithography: Direct-write patterns on resist-coated substrate.
    • Develop the resist according to manufacturer specifications to reveal patterned areas.
    • Treat substrates with oxygen plasma (optional) to enhance surface hydroxyl density.
  • CVD Setup and Deposition

    • Place the patterned substrate in the CVD chamber.
    • Heat the substrate to 80-120°C to promote monolayer formation and reduce physisorption.
    • Introduce OTMS vapor into the chamber using a carrier gas (N₂ or Ar) at controlled flow rates.
    • Maintain deposition for 2-6 hours, depending on desired monolayer quality and pattern definition.
    • Control chamber humidity to optimize the hydrolysis reaction at the surface.
  • Post-Deposition Processing

    • After deposition, purge the chamber with inert gas to remove residual OTMS vapor.
    • Anneal the coated substrate at 120-150°C for 30-60 minutes to improve monolayer organization.
    • Remove residual resist (if used) with appropriate solvents, leaving patterned OTMS regions.
    • Rinse gently with ethanol to remove loosely adsorbed molecules.
  • Characterization and Validation

    • Verify pattern fidelity using optical microscopy or AFM.
    • Measure water contact angles on functionalized regions (expected: ~109°).
    • Confirm monolayer quality using XPS or FTIR spectroscopy.
    • Test selective nanoparticle deposition by immersing in gold nanoparticle solutions.

Troubleshooting and Optimization Guidelines

Successful implementation of OTMS-based hydrophobic coatings requires attention to several critical parameters that influence coating quality and performance. The following guidelines address common challenges and provide optimization strategies:

  • Incomplete Hydrophobicity: If contact angles are lower than expected, verify substrate cleanliness and surface hydroxylation. Inadequate cleaning leaves contaminants that interfere with OTMS bonding. Ensure proper catalysis of hydrolysis reactions through pH control in solution-based methods (optimal pH 4.5-5.0). Extend hydrolysis time in the deposition solution to ensure complete methoxy group conversion. [7] [6]

  • Coating Non-Uniformity: For solution-based methods, non-uniform coatings often result from improper withdrawal speeds or solution contamination. Optimize dip-coating parameters using a design of experiments approach. Filter solutions through 0.2 μm filters before deposition to remove particulates. Ensure consistent temperature during deposition and curing steps to minimize convection effects. [7]

  • Poor Adhesion and Durability: Coating delamination indicates inadequate substrate-coating bonding. Enhance surface activation through plasma treatment or piranha solution etching for silicon/glass substrates. For metals, consider conversion coatings or anodization to create more reactive surfaces. Implement gradual thermal curing cycles (ramping from room temperature to 120°C) to reduce internal stresses. [7] [6]

  • Slow Monolayer Formation in CVD: If CVD monolayer formation is inefficient, increase substrate temperature (up to 120°C) to enhance surface mobility of OTMS molecules. Optimize carrier gas flow rates to balance OTMS delivery and residence time. Introduce controlled amounts of water vapor (2-5% relative humidity) to promote hydrolysis without causing excessive polymerization. [7]

Applications and Future Perspectives

OTMS-based hydrophobic coatings find utility across diverse fields owing to their exceptional water repellency and tunable surface properties. Current applications span corrosion-resistant coatings for aluminum alloys in aerospace and automotive industries, anti-fogging treatments for optical surfaces, anti-fouling coatings for marine equipment, and hydrophobic barriers for cultural heritage preservation. The ability to create patterned hydrophobic domains through lithography-coupled CVD further enables microfluidic devices, lab-on-chip systems, and specialized sensors where controlled wetting is essential. [4] [6]

Future development directions include enhancing long-term stability in aqueous environments through improved bonding chemistries and multilayer approaches, developing stimuli-responsive coatings where wettability can be modulated by external triggers, and creating self-healing hydrophobic surfaces that can regenerate after physical damage. Combining OTMS with functional nanoparticles could yield multifunctional coatings with added capabilities such as antimicrobial activity, electrical conductivity, or enhanced mechanical robustness. The integration of OTMS chemistry with advanced manufacturing techniques like 3D printing may further expand application possibilities in customized components with precisely controlled surface properties. [8] [7]

Safety and Handling Considerations

OTMS requires careful handling to ensure personnel safety and maintain material integrity. The compound is classified as an irritant (Xi) with risk phrases R36/37/38 indicating irritation to eyes, respiratory system, and skin. Appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats should be worn during handling. Operations should be conducted in a well-ventilated area or fume hood to prevent inhalation of vapors. [4] [1]

OTMS is moisture-sensitive and undergoes gradual hydrolysis upon exposure to ambient humidity, which can compromise its effectiveness. Storage under inert atmosphere (nitrogen or argon) in sealed containers is essential for long-term stability. The released methanol during hydrolysis presents additional health concerns, requiring monitoring of workplace air quality when processing large quantities. Spills should be contained with absorbent materials and disposed of according to local regulations for silicon-containing compounds. [4] [2]

References

Comprehensive Application Notes and Protocols: OTMS Dip-Coating Method for Self-Assembled Monolayers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OTMS and Self-Assembled Monolayers

Octadecyltrimethoxysilane (OTMS) is an organosilane compound widely used for creating hydrophobic self-assembled monolayers (SAMs) on various substrates. These monolayers form spontaneously when surfaces are exposed to OTMS solutions through a process of chemisorption and self-organization [1]. SAMs of OTMS are particularly valuable in biomedical and microfluidic applications due to their ability to modify surface properties and influence biological interactions. The OTMS molecule consists of a long hydrophobic alkyl chain (C18) connected to a trimethoxysilane head group that reacts with hydroxylated surfaces, creating stable covalent bonds with substrates such as silicon, glass, and other oxides [2] [3].

The formation of OTMS SAMs occurs through a two-step process: an initial fast adsorption of molecules onto the substrate surface, followed by a slower organization into a more ordered structure [3]. This self-assembly process is driven by the combination of strong substrate-head group interactions and lateral van der Waals forces between adjacent alkyl chains, which promote the formation of closely packed, ordered domains [3]. The resulting monolayers can significantly alter the characteristics of the original surface, including wettability, chemical resistance, and biocompatibility [4] [5]. For researchers in drug development and biomedical engineering, OTMS SAMs provide a versatile platform for controlling cell-surface interactions, reducing non-specific adsorption, and creating patterned surfaces for advanced diagnostic devices.

Materials and Equipment

Required Chemicals and Substrates

Table 1: Essential chemicals and substrates for OTMS SAM formation

Category Specific Items Specifications/Notes
Silane Compound This compound (OTMS) Purity >95%, store under inert atmosphere
Solvents Anhydrous toluene or hexane Water content <0.005% to prevent premature hydrolysis
Ethanol (absolute) For cleaning and rinsing steps
Isopropanol Alternative cleaning solvent
Substrates Silicon wafers with native oxide Standard 4-inch or custom sizes
Glass slides Microscope grade, pre-cleaned
Other oxide surfaces TiO₂, Al₂O₃, etc.
Cleaning Agents Piranha solution 3:1 H₂SO₄:H₂O₂ (EXTREME CAUTION)
Oxygen plasma Alternative to piranha etching
UV-ozone cleaner Surface activation method
Laboratory Equipment

Table 2: Essential equipment for OTMS dip-coating

Equipment Category Specific Items Purpose/Key Features
Coating System Programmable dip coater Controlled withdrawal speeds (0.1-10 mm/s)
Manual immersion setup Alternative for basic applications
Reaction Environment Nitrogen glove box <0.1% humidity for optimal results
Sealed immersion containers With PTFE lids to prevent moisture ingress
Surface Preparation Plasma cleaner Surface activation and cleaning
UV-ozone system Surface hydroxylation
Hotplate/oven Curing and annealing (50-120°C)
Characterization Contact angle goniometer Wettability assessment (hydrophobicity)
Ellipsometer Film thickness measurement
AFM Surface morphology and roughness

Substrate Preparation Protocols

Surface Cleaning Procedures

Proper substrate preparation is critical for forming high-quality, uniform OTMS monolayers. The surface must be meticulously cleaned and hydroxylated to ensure sufficient silanol groups (Si-OH) are available for covalent bonding with the methoxysilane groups of OTMS [5]. For silicon and glass substrates, begin with a standard cleaning procedure using Hellmanex solution or detergent sonication, followed by thorough rinsing with deionized water. Next, employ one of the following advanced cleaning methods:

  • Piranha Treatment: Immerse substrates in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) to hydrogen peroxide (H₂O₂) for 20-30 minutes at room temperature. CAUTION: Piranha solution is extremely aggressive, reacts violently with organic materials, and must be handled with appropriate personal protective equipment (PPE) in a fume hood. After treatment, rinse extensively with deionized water and dry under a stream of nitrogen or inert gas [5].

  • Oxygen Plasma Treatment: Alternatively, expose substrates to oxygen plasma for 5-10 minutes at medium power (100-300W). This method effectively removes organic contaminants and creates a highly hydrophilic, hydroxylated surface without the safety concerns associated with piranha solution [2].

  • UV-Ozone Cleaning: Treat substrates for 15-30 minutes in a UV-ozone cleaner. This method is particularly suitable for temperature-sensitive substrates and provides effective surface activation with minimal equipment requirements [1].

Surface Activation and Hydroxylation

Following the cleaning procedure, the substrate surface must be properly hydroxylated to ensure optimal bonding with OTMS molecules. For silicon and glass substrates, the native oxide layer typically provides sufficient silanol groups for SAM formation. However, additional hydroxylation can be achieved by:

  • Water Vapor Treatment: Expose cleaned substrates to water-saturated atmosphere for 20-40 minutes to enhance surface hydroxyl group density [1].

  • Chemical Hydroxylation: Treat with dilute hydrogen peroxide or ammonium hydroxide/hydrogen peroxide mixtures to increase surface silanol density, particularly for surfaces with minimal native oxide.

After hydroxylation, substrates should be used immediately for SAM formation or stored in a dry, clean environment to prevent contamination. The effectiveness of surface preparation can be verified by measuring the water contact angle, which should be less than 10° for properly cleaned and hydroxylated surfaces, indicating high hydrophilicity [2].

OTMS Dip-Coating Protocol

Solution Preparation

The OTMS solution preparation requires careful attention to solvent selection and concentration to ensure optimal monolayer formation. OTMS is highly susceptible to hydrolysis and premature polymerization in the presence of moisture, which can lead to inconsistent monolayer quality and particle formation [2] [3]. Follow this standardized procedure:

  • Work in a controlled humidity environment (<30% RH) or ideally within a nitrogen-filled glove box to minimize moisture exposure.

  • Prepare a 1-10 mM OTMS solution in anhydrous toluene. For most applications, 5 mM concentration provides optimal balance between formation kinetics and monolayer order. Calculate the required amount using the formula:

    • OTMS mass (mg) = (Desired concentration in mM) × (Molecular weight of OTMS: 374.6 g/mol) × (Volume in L)
  • Alternatively, use anhydrous hexane as solvent, though toluene generally provides better solubility and monolayer organization.

  • Mix the solution gently by inversion (not shaking) to prevent introduction of moisture or bubble formation.

  • Use the solution within 2-4 hours of preparation to prevent significant hydrolysis and oligomerization, which compromise monolayer quality.

Dip-Coating Process

The immersion and withdrawal process is critical for determining monolayer quality and uniformity. The following procedure ensures reproducible SAM formation:

  • Pre-immersion Setup: Ensure the dip-coater is properly calibrated and leveled. Program the withdrawal speed based on desired film characteristics - typically 1-5 mm/s for OTMS SAMs.

  • Immersion: Slowly immerse the prepared substrate into the OTMS solution at a consistent speed of 2-3 mm/s, ensuring complete submersion without trapping air bubbles.

  • Dwell Time: Allow the substrate to remain immersed for 12-24 hours at room temperature. While alkanethiol SAMs on gold form within minutes, OTMS on oxide surfaces requires extended formation time for proper organization [3].

  • Withdrawal: Withdraw the substrate at a controlled, constant speed of 1-5 mm/s. Slower withdrawal speeds (1-2 mm/s) typically yield more ordered monolayers due to better organization during formation.

  • Initial Drying: After withdrawal, hold the substrate vertically in a clean, dry environment for 1-2 minutes to allow excess solution to drain.

OTMS_DipCoating_Workflow Start Start Substrate Preparation Clean Surface Cleaning Piranha/Plasma Treatment Start->Clean Hydroxylate Surface Hydroxylation Water Vapor Exposure Clean->Hydroxylate PrepareSoln Prepare OTMS Solution 1-10 mM in anhydrous solvent Hydroxylate->PrepareSoln Immerse Immerse Substrate 2-3 mm/s immersion speed PrepareSoln->Immerse Dwell Dwell Period 12-24 hours at room temperature Immerse->Dwell Withdraw Controlled Withdrawal 1-5 mm/s constant speed Dwell->Withdraw Rinse Rinse and Dry Solvent rinse, N₂ dry Withdraw->Rinse Cure Thermal Cure 60-110°C for 30-60 min Rinse->Cure Characterize Quality Characterization Contact angle, thickness, morphology Cure->Characterize End Completed OTMS SAM Characterize->End

Figure 1: Complete workflow for OTMS SAM formation via dip-coating

Post-Treatment and Curing

Following the dip-coating process, post-treatment steps are essential for completing the SAM formation and enhancing its stability:

  • Rinsing: Immediately after withdrawal and initial draining, rinse the substrate thoroughly with the same anhydrous solvent used in the solution preparation (toluene or hexane) to remove physisorbed molecules. Follow with a rinse in ethanol or isopropanol to remove residual solvent.

  • Drying: Dry the substrate under a stream of dry nitrogen gas to ensure complete solvent removal and prevent water condensation on the fresh monolayer.

  • Thermal Curing: Heat the substrate on a hotplate or in an oven at 60-110°C for 30-60 minutes. This thermal treatment enhances the condensation reaction between adjacent silanol groups and promotes cross-linking within the monolayer, significantly improving its stability and mechanical properties [2].

  • Optional Solvent Annealing: For improved molecular ordering, some protocols include exposure to solvent vapor (e.g., toluene) during the early stages of thermal treatment.

Quality Control and Characterization

Performance Metrics and Standards

Table 3: Quality control metrics for OTMS SAMs

Characterization Method Optimal Results for Quality OTMS SAM Indications of Poor Quality
Water Contact Angle 100-115° [4] [2] <95° (incomplete coverage) or >120° (multilayer)
Ellipsometry Thickness 2.0-2.5 nm [3] <1.5 nm (incomplete monolayer) or >3 nm (multilayer)
AFM Roughness (RMS) <0.5 nm over 5×5 μm area >1 nm (uneven coverage or contamination)
XPS Atomic Ratio Si/C ratio consistent with OTMS stoichiometry Deviations from expected composition
Visual Inspection Uniform, defect-free appearance Streaks, spots, or cloudy regions
Characterization Techniques

Comprehensive characterization is essential for verifying OTMS SAM quality and functionality. The following techniques provide complementary information about the monolayer:

  • Contact Angle Goniometry: Measure static water contact angles using a sessile drop method. High-quality OTMS SAMs typically exhibit contact angles of 100-115°, indicating the presence of a well-ordered methyl-terminated surface [4] [2]. Lower values suggest incomplete coverage, while higher values may indicate multilayer formation or contamination.

  • Spectroscopic Ellipsometry: Determine the monolayer thickness using a refractive index of 1.45 for the organic layer. Well-formed OTMS SAMs typically show thicknesses of 2.0-2.5 nm, consistent with a fully extended alkyl chain tilted from the surface normal [3].

  • Atomic Force Microscopy (AFM): Image the surface topography in tapping mode to assess uniformity and molecular order. High-quality SAMs show root-mean-square (RMS) roughness values below 0.5 nm over 5×5 μm scan areas. Molecular resolution imaging may reveal the ordered lattice of the methyl groups in well-formed monolayers [3].

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface chemical composition, particularly the Si2p and C1s regions. The carbon-to-silicon ratio should correspond to the theoretical value for OTMS (approximately 18:1), and the binding energies should confirm the presence of covalent Si-O-substrate bonds [3].

  • Fourier Transform Infrared Spectroscopy (FTIR): Use reflection-absorption infrared spectroscopy (RAIRS) to examine the alkyl chain ordering. Well-ordered OTMS SAMs show strong CH₂ stretching vibrations at 2918 cm⁻¹ (asymmetric) and 2849 cm⁻¹ (symmetric), with minimal intensity at 2930 cm⁻¹, which would indicate gauche defects in the alkyl chains [3].

Applications in Biomedical Research

OTMS SAMs create persistently hydrophobic surfaces that influence biological interactions in predictable ways, making them valuable for specific biomedical applications. Understanding the relationship between surface properties and biological responses is crucial for implementing OTMS SAMs effectively in drug development research.

Microfluidic Device Passivation

In microfluidic systems, OTMS SAMs serve as effective passivation layers against certain types of cellular adhesion under specific conditions. Research has demonstrated that OTMS-coated surfaces in microfluidic channels promote cell adhesion leading to restricted flow within a few minutes when exposed to glial cells [4]. This apparently counterintuitive result highlights the cell-type dependent response to hydrophobic surfaces and suggests that OTMS SAMs may be particularly suitable for applications where controlled cell adhesion is desired.

For microfluidic applications, the dip-coating process can be adapted by:

  • Selective Patterning: Using microcontact printing or photopatterning techniques to create defined OTMS-coated regions within microchannels [1].

  • Flow-Through Coating: Circulating OTMS solution through fabricated microchannels rather than immersion, ensuring uniform coverage of internal surfaces.

  • Multilayer Approaches: Combining OTMS with other SAMs in defined regions to create surface energy patterns that direct biological interactions.

Surface Patterning Techniques

Spatially controlled SAM formation enables the creation of surface patterns with defined chemical functionality for advanced assay platforms. OTMS can be patterned using several approaches:

  • Photopatterning: Expose OTMS SAMs to UV light through a photomask, which cleaves the alkyl chains in illuminated regions. These modified areas can then be back-filled with contrasting functional SAMs to create chemical patterns [1].

  • Microcontact Printing: Transfer OTMS to specific regions of a substrate using a polydimethylsiloxane (PDMS) stamp, followed by back-filling the unpatterned areas with a different SAM.

  • Dip-Pen Nanolithography: Directly write OTMS patterns with sub-micrometer resolution using an atomic force microscope (AFM) tip [6] [1].

These patterning approaches are particularly valuable for creating cellular microarrays, protein patterning surfaces, and directed cell adhesion platforms for high-content screening in drug discovery applications.

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting guide for OTMS SAM formation

Problem Possible Causes Solutions
Low Contact Angle Incomplete surface cleaning, insufficient hydroxylation, moisture contamination Extend cleaning time, verify surface activation, ensure anhydrous conditions
Non-uniform Coating Variable withdrawal speed, substrate contamination, solution aggregation Use programmed dip-coater, improve cleaning, filter solution before use
Multilayer Formation Excessive concentration, too long immersion, high humidity Reduce concentration (1-5 mM), optimize immersion time, control humidity
Poor Adhesion Incomplete curing, substrate mismatch, contamination Increase cure temperature/time, verify substrate compatibility, enhance cleaning
Visible Defects Particulate contamination, solvent impurities, bubble formation Filter solvents, use cleanroom environment, control immersion speed
Protocol Optimization Guidelines

Optimizing the OTMS dip-coating process for specific applications requires systematic parameter variation and careful characterization. Consider the following optimization strategies:

  • Withdrawal Speed Screening: Test speeds between 0.5-10 mm/s to find the optimal value for your specific substrate geometry and desired film properties. Slower speeds typically yield more ordered monolayers but may increase processing time.

  • Concentration Gradient: Prepare solutions with concentrations ranging from 0.5-20 mM to determine the optimal balance between formation kinetics and monolayer quality.

  • Immersion Time Series: Evaluate immersion times from 2-48 hours to identify the minimum time required for complete monolayer formation without excessive multilayer development.

  • Thermal Cure Optimization: Test curing temperatures between 50-150°C and times from 15 minutes to 2 hours to maximize monolayer stability without degrading the organic components.

When optimizing, change only one parameter at a time while keeping others constant to clearly identify effects. Always characterize optimized SAMs using multiple complementary techniques to verify overall quality and functionality.

References

Application Notes and Protocols: Octadecyltrimethoxysilane Modification of SBA-15 Silica for Adsorption and Drug Delivery Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Santa Barbara Amorphous-15 (SBA-15) is a highly ordered, mesoporous silica material characterized by its hexagonal pore structure, high surface area (typically ≥550 m²/g), and tunable pore diameter (ranging from 5 to 15 nm) [1] [2] [3]. Its surface is lined with silanol groups (Si–OH), which provide an excellent platform for functionalization with various organosilane compounds, thereby altering its surface properties and expanding its application potential [1] [4].

Functionalization with octadecyltrimethoxysilane imparts hydrophobic character to the SBA-15 surface. This modification is particularly valuable for applications such as the adsorption of organic pollutants and the controlled release of pharmaceutical compounds, as the long alkyl chains can interact strongly with non-polar molecules [5] [4]. These notes detail the protocol for synthesis, characterization, and application of C18-modified SBA-15.

Synthesis and Modification Protocol

Materials
  • SBA-15 silica (commercially available or synthesized in-house) [3] [4].
  • This compound (∼90% purity) [4].
  • Dry Toluene [4].
  • Methanol and Deionized Water for washing [4].
Equipment
  • Round-bottom flask equipped with a reflux condenser.
  • Heating mantle with magnetic stirrer.
  • Vacuum filtration setup.
  • Oven for drying.
Step-by-Step Modification Procedure
  • Preparation of SBA-15: If using commercially available SBA-15, ensure it has been pre-calcined (typically at ~823 K for 6 hours) to remove the organic template. The material should be in a fine, white powder form [3].
  • Reaction Setup: In a round-bottom flask, disperse 1.0 g of SBA-15 in 50 mL of dry toluene [4].
  • Alkylsilane Addition: Add a stoichiometric excess of This compound (e.g., ~90% pure) to the suspension. The exact volume can be optimized based on the specific surface area and silanol density of the SBA-15 to achieve the desired grafting density [4].
  • Grafting Reaction: Heat the mixture to 100 °C with continuous stirring and reflux for 12 to 24 hours under an inert atmosphere to prevent hydrolysis of the methoxy groups by atmospheric moisture. The reaction proceeds via the condensation between surface Si–OH groups and the silane's Si–OCH₃ groups, forming stable Si–O–Si bonds [4].
  • Product Isolation: After the reaction, allow the mixture to cool to room temperature. Recover the modified solid by vacuum filtration.
  • Washing: Wash the product thoroughly with toluene, followed by methanol, to remove any physisorbed silane molecules [4].
  • Drying: Dry the final C18-SBA-15 material in an oven at 60-80 °C for several hours. The material is now ready for characterization and use [4].

The following diagram illustrates the workflow of the modification process and the subsequent confirmation techniques:

G Start Start with Calcined SBA-15 Step1 Disperse in Dry Toluene Start->Step1 Step2 Add this compound Step1->Step2 Step3 Reflux at 100°C for 12-24h Step2->Step3 Step4 Cool, Filter, and Wash Step3->Step4 Step5 Dry at 60-80°C Step4->Step5 Product Obtain C18-SBA-15 Step5->Product Confirmation Confirm Modification Success Product->Confirmation FTIR FTIR Spectroscopy Confirmation->FTIR Yes XRD XRD Analysis Confirmation->XRD Yes BET BET Surface Area Analysis Confirmation->BET Yes

Figure 1: Workflow for SBA-15 modification and characterization.

Characterization Methods and Data

Successful modification must be confirmed through a suite of characterization techniques. Key data and their interpretations are summarized below.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy confirms the chemical bonding of the octadecyl group to the silica surface.

  • Key Findings:
    • Appearance of new absorption bands at ~2928 cm⁻¹ and ~2855 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the methylene (–CH₂–) groups in the long alkyl chain [4].
    • A band at ~1468 cm⁻¹ attributed to the δC–H bending vibration of methylene groups [4].
  • Protocol: Prepare a KBr pellet containing a small amount of the pristine and modified SBA-15. Acquire spectra in the range of 4000–400 cm⁻¹. The presence of the aforementioned C-H stretches in C18-SBA-15, which are absent in the parent SBA-15, confirms successful grafting [4].
X-Ray Diffraction (XRD)

XRD is used to verify that the mesoporous structure remains intact after functionalization.

  • Key Findings:
    • The small-angle XRD patterns of C18-SBA-15 show characteristic Bragg peaks corresponding to the (100), (110), and (200) planes, confirming the retention of the hexagonal mesostructure (p6mm) [4].
    • A slight shift in the (100) peak position to a higher angle and a small decrease in the unit cell parameter (a₀) may occur, suggesting a minor contraction of the framework or a reduction in wall thickness due to condensation of silanols [4].
  • Protocol: Record small-angle XRD patterns (e.g., 2θ = 0.5°–5°) using Cu Kα radiation. Compare the patterns of SBA-15 before and after modification.
Nitrogen Physisorption Analysis

This analysis assesses changes in textural properties like surface area, pore volume, and pore size after modification.

  • Key Findings:
    • The BET surface area, pore volume, and pore diameter typically decrease after grafting, as the organic groups coat the inner pore surfaces [4].
    • The material should maintain a Type IV isotherm with an H1 hysteresis loop, characteristic of mesoporous materials with cylindrical pores, indicating preservation of the mesostructure [4].
  • Protocol: Analyze the materials using N₂ adsorption-desorption at 77 K. Use the BET model for surface area and the BJH model for pore size distribution from the adsorption branch.

Table 1: Typical Textural Properties of SBA-15 Before and After C18 Modification

Property Pristine SBA-15 [3] C18-SBA-15 (Representative Changes) [4]
BET Surface Area (m²/g) ≥ 550 Decreases
Pore Volume (cm³/g) ~1.46 Decreases
Pore Diameter (nm) 6 - 11 Slightly reduced
Isotherm Type Type IV Type IV (maintained)

Functional Applications

Adsorption of Organic Pollutants

C18-SBA-15 serves as an effective sorbent for the removal of hydrophobic contaminants from water.

  • Example: Phthalate Ester Adsorption [4]
    • Pollutants: Dimethyl phthalate (DMP) and Diethyl phthalate (DEP).
    • Procedure: Conduct dynamic adsorption experiments using a column packed with C18-SBA-15. Pass an aqueous solution of the phthalates through the column and analyze the effluent using HPLC.
    • Outcome: The C18-modified material shows significantly higher adsorption capacity for DMP and DEP compared to unmodified SBA-15, due to strong hydrophobic interactions between the alkyl chains and the organic esters.
Drug Delivery and Uptake

The functionalized mesopores are suitable for hosting and controlling the release of pharmaceutical molecules.

  • Synergistic Biomaterials [5]: Nitrogen-containing SBA-15 materials (which can include ammonium or pyridinium functionalities, potentially co-grafted with alkyl chains) have demonstrated utility in the uptake and release of pharmaceuticals, as exemplified by the entrapment of the antioxidant quercetin.
  • Antibacterial Activity [5]: Materials functionalized with ammonium and pyridinium groups exhibit strong antibacterial activity against pathogens like E. coli and S. aureus. The activity depends on the loading and accessibility of these cationic groups, which can be enhanced by further surface passivation (e.g., trimethylsilylation).

Troubleshooting and Best Practices

  • Incomplete Functionalization: Ensure the SBA-15 is fully activated (calcined) and the reaction is performed in strictly anhydrous conditions to prevent premature hydrolysis of the alkoxysilane [4].
  • Pore Blocking: Using an excessive amount of silane coupling agent can lead to multilayered grafting or pore blocking, which reduces accessibility. Optimize the silane-to-SBA-15 ratio [4].
  • Structure Collapse: SBA-15 is thermally stable, but its structure collapses at temperatures above 750 °C [3]. All thermal treatments should be performed below this threshold.

References

ODTMS surface treatment for glass hydrophobicity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ODTMS and Hydrophobic Glass

Hydrophobic glass, a surface-engineered material that repels water, is achieved by treating common glass with specialized compounds like Octadecyltrimethoxysilane (ODTMS). This organosilane forms a durable, water-repellent monolayer on the glass surface, causing water to bead up and roll off rather than spread out [1]. This property is crucial in applications ranging from self-cleaning laboratory equipment to specialized diagnostic devices where contamination control and minimal maintenance are paramount [2] [3].

The core mechanism involves ODTMS molecules reacting with the hydroxyl groups (-OH) naturally present on a glass surface. This reaction creates strong covalent bonds (Si-O-Si), effectively capping the polar, water-attracting sites and presenting a dense layer of nonpolar, organic methyl groups to the environment. This layer shields the underlying polar glass, drastically reducing its surface energy and making it hydrophobic [1].

Mechanism of Action: The Chemistry of ODTMS Grafting

The process of creating a hydrophobic surface with ODTMS is a two-stage chemical reaction involving hydrolysis and condensation.

  • Hydrolysis: The methoxysilane groups (Si-OCH₃) of the ODTMS molecule first react with ambient moisture, converting them into highly reactive silanol groups (Si-OH).
  • Condensation: These newly formed silanol groups then condense with the hydroxyl groups on the glass surface, forming stable siloxane bonds (Si-O-Si). Simultaneously, adjacent ODTMS molecules can condense with each other, creating a cross-linked polymeric monolayer.

The resulting surface is covered with long, aliphatic octadecyl (C18) chains. These nonpolar, organic chains are "water-fearing" (hydrophobic) and are responsible for the observed repellency. The quality of this monolayer—its surface coverage, uniformity, and molecular density—directly determines the performance and durability of the hydrophobic coating [1].

The following diagram illustrates this chemical process and the resulting molecular structure on the glass surface.

ODTMS_Grafting_Mechanism ODTMS Grafting Mechanism on Glass Glass Glass Hydrolyzed Hydrolyzed Glass->Hydrolyzed 1. Hydrolysis ODTMS ODTMS ODTMS->Hydrolyzed 1. Hydrolysis Monolayer Monolayer Hydrolyzed->Monolayer 2. Condensation

ODTMS Surface Treatment Protocol

This protocol details the procedure for creating a hydrophobic glass surface using ODTMS. The entire process should be conducted in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials and Equipment

Table 1: Required Materials and Equipment

Category Item Specifications / Notes
Glass Substrate Microscope slides, coverslips, or glassware Must be clean and free of contaminants
Chemical This compound (ODTMS) ≥95% purity recommended
Solvents Toluene or Anhydrous Hexane Anhydrous grade preferred
Solvents Ethanol or Isopropanol Laboratory grade
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) For piranha solution (EXTREME CAUTION)
Equipment Plasma Cleaner (optional) For high-performance applications
Equipment Vacuum Desiccator or Oven For drying and curing
Labware Glass staining jars or Teflon containers For solution immersion
Labware Tweezers, beakers, measuring cylinders
Step-by-Step Procedure
  • Glass Surface Pre-cleaning:

    • Method A (Standard): Immerse glass substrates in a beaker of ethanol or isopropanol and sonicate for 15-20 minutes. Rinse thoroughly with deionized water and dry under a stream of clean nitrogen or inert gas.
    • Method B (Aggressive/Optimal): Treat glass with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Warning: Piranha solution is highly corrosive, exothermic, and can explode upon contact with organic materials. Use extreme caution and consult institutional safety protocols. After treatment, rinse copiously with deionized water and dry. Alternatively, use oxygen plasma treatment for 5-10 minutes. Both methods generate a high density of surface hydroxyl groups, which is critical for monolayer formation [1].
  • ODTMS Solution Preparation:

    • Prepare a 1-2% (v/v) solution of ODTMS in a dry, anhydrous solvent like toluene or hexane inside a fume hood. For example, add 0.5 mL of ODTMS to 49.5 mL of anhydrous toluene to make a 1% solution.
    • Stir the solution gently to ensure homogeneity.
  • Surface Coating:

    • Immediately immerse the pre-cleaned and dried glass substrates into the ODTMS solution. Ensure they are fully submerged.
    • Allow the reaction to proceed for 1 to 4 hours at room temperature with occasional gentle agitation.
  • Post-coating Rinsing and Curing:

    • Remove the substrates from the ODTMS solution using clean tweezers.
    • Rinse them sequentially with fresh portions of the same anhydrous solvent (e.g., toluene) to remove physisorbed (non-covalently bonded) molecules, followed by a rinse with ethanol.
    • Cure the coated substrates in an oven at 100-120°C for 30-60 minutes, or alternatively, allow them to dry overnight in a vacuum desiccator. This step promotes further condensation and cross-linking, enhancing monolayer stability.

The workflow for this procedure is summarized in the diagram below.

ODTMS_Workflow ODTMS Treatment Workflow Start Start with Glass Substrate PreClean Pre-cleaning Start->PreClean Prep Prepare ODTMS Solution PreClean->Prep Coat Immersion Coating Prep->Coat Rinse Solvent Rinsing Coat->Rinse Cure Curing Rinse->Cure End Hydrophobic Glass Cure->End

Characterization and Quality Control

To confirm successful ODTMS grafting and evaluate the quality of the hydrophobic coating, the following characterization methods are employed.

Table 2: Characterization Methods for ODTMS-Treated Glass

Method Parameter Measured Expected Outcome for Quality Monolayer
Contact Angle Goniometry Water Contact Angle (WCA) Static WCA > 90°, typically 100°-120° [4]. Low hysteresis (<10°) indicates a uniform film.
Atomic Force Microscopy (AFM) Surface Topography & Roughness Smooth, uniform morphology with nanoscale features.
X-ray Photoelectron Spectroscopy (XPS) Surface Elemental Composition Increased Carbon (C) signal, decreased Silicon (Si) and Oxygen (O) signals from the underlying glass.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical Bond Identification Appearance of peaks corresponding to C-H stretches (~2850-2960 cm⁻¹) from the alkyl chain.

Performance Data and Comparison with Other Treatments

The performance of ODTMS can be contextualized by comparing it with other common surface treatments used in research.

Table 3: Comparison of Hydrophobic Glass Treatments

Treatment / Chemical Mechanism Typical Water Contact Angle Key Advantages Limitations / Notes
ODTMS Covalent siloxane monolayer 100° - 120° [4] Durable, chemically stable, resistant to rinsing. Long alkyl chain provides effective shielding [1]. Requires anhydrous conditions for optimal performance.
HMDS (Hexamethyldisilazane) Covalent siloxane monolayer ~90° - 100° [4] Faster reaction, common for vapor-phase deposition. Less hydrophobic than ODTMS; shorter methyl groups provide less shielding [4].
Fluorinated Alkyl Silanes Covalent siloxane monolayer >120° (Can be oleophobic) Highest repellency; can be both hydrophobic and oleophobic [1]. Significantly more expensive than ODTMS.
Silicone Oil (Passive Adsorption) Physical adsorption at interface Variable, often high Simple application. Non-permanent coating, can desorb or rearrange over time [4].

Research has demonstrated the practical performance differences. For instance, a study on vesicle interactions showed that Giant Unilamellar Vesicles (GUVs) ruptured much faster on ODTMS-modified glass (~110 ms) compared to HMDS-modified glass (~350 ms), indicating a higher degree of hydrophobicity and lower hydration for ODTMS [4].

Applications in Research and Drug Development

Hydrophobic glass created via ODTMS treatment finds critical applications in scientific and pharmaceutical settings:

  • Microfluidics and Lab-on-a-Chip Devices: Hydrophobic channels can control fluid flow without absorption, enabling precise droplet generation and manipulation [3].
  • Enhanced Diagnostic Devices: Used in microscopes, diagnostic slides, and protective screens to minimize contamination, facilitate sterilization, and reduce cleaning frequency. Hydrophobic coatings can decrease bacterial adhesion by up to 60% [2].
  • Specialized Surface Science Studies: Provides a well-defined, non-polar solid interface for studying biological interactions, such as the adsorption and rupture of lipid vesicles, which is a model for cell membrane studies [4].
  • Pharmaceutical Packaging: Treated glass vials and containers can reduce drug adsorption to the container walls, improving product stability and yield.

Troubleshooting and Best Practices

  • Low Contact Angle: This is often due to incomplete surface cleaning or contamination. Ensure rigorous pre-cleaning (consider piranha or plasma treatment) and use fresh, anhydrous solvents. Inadequate reaction time can also lead to low surface coverage.
  • Inconsistent/Spotty Coating: Caused by uneven pre-cleaning, the presence of water in the reaction solution, or non-uniform drying. Always work in a controlled, moisture-free environment as much as possible and ensure substrates are perfectly dry before coating.
  • Poor Durability: Results from a weakly bonded, physisorbed layer. Ensure proper rinsing with solvent after coating to remove any unreacted molecules and follow the curing protocol to strengthen the siloxane network.
  • Safety First: Always handle ODTMS and organic solvents in a fume hood. Piranha solution requires specific training and extreme caution due to its severe hazards.

References

Application Notes: Surface Functionalization of MOFs for Moisture Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two principal functionalization strategies for enhancing the moisture resistance of Metal-Organic Frameworks (MOFs), along with their key characteristics and performance outcomes.

Functionalization Strategy MOF Substrate Key Reagents & Conditions Mechanism of Action Performance Outcomes Key Advantages

| Grafting Aliphatic Alkyl Chains [1] | • Ni(_2)[MPc(NH)(_8)] 2D c-MOF films (M=Cu, Ni) | • Reagent: Octadecyltrimethoxysilane (OTMS) • Method: Spin-coating + ammonia treatment [1] | • Forms hydrophobic surface layer. • Limits diffusion of water molecules into the MOF backbone [1]. | • Fast Recovery: Humidity sensing recovery time improved from ~50 s to ~10 s [1]. • High Performance: Methanol sensing with 36 s response and 13 s recovery [1]. • Polarity-Selective Sensing: Selective detection of polar VOCs like methanol [1]. | • Maintains crystallinity and porosity [1]. • Accelerates sensor recovery for humidity and VOCs [1]. • Enables high selectivity based on analyte polarity [1]. | | Biomimetic Catechol Polymerization [2] [3] | • HKUST-1 (Cu-paddlewheel SBUs) | • Reagents: 4-hepatdecyl-catechol (hdcat) or fluorinated-4-undecylcatechol (fdcat) [2] [3]Conditions: Anaerobic, anhydrous chloroform, 70°C [2] | • Cu(II) sites catalyze catechol oxidation/polymerization on the crystal surface [2] [3]. • Forms a robust, hydrophobic coating [2]. | • Enhanced Hydrophobicity: Modified crystals float on water for several days; confirmed by contact angle measurements [2]. • Preserved Porosity: Underlying crystal structure and high surface area maintained [2]. | • One-step, post-synthetic modification [2]. • Does not compromise internal pore structure [2]. • Allows control over coating functionality (e.g., for VOC capture) [2]. |

Detailed Experimental Protocol: OTMS Functionalization of 2D c-MOF Films

The following protocol is adapted from research on phthalocyanine-based 2D conjugated MOF films [1].

Objective: To graft this compound (OTMS) onto Ni(_2)[MPc(NH)(_8)] films to impart surface hydrophobicity, thereby improving recovery speed in chemiresistive sensing of humidity and polar VOCs.

Materials:

  • MOF Substrate: Synthesized Ni(_2)[CuPc(NH)(_8)] or Ni(_2)[NiPc(NH)(_8)] thin film (70-500 nm thickness) on a SiO(_2)/Si substrate [1].
  • Chemical Modifier: this compound (OTMS).
  • Solvent: Appropriate anhydrous solvent for silane deposition (as used in spin-coating).
  • Catalyst: Ammonia solution (for ammonia treatment).

Procedure:

  • Synthesis of Ni(_2)[MPc(NH)(_8)] Film: Prepare the 2D c-MOF film at a liquid-solid interface by placing a SiO(_2)/Si substrate in a solution of metal (II) octaaminophthalocyanine, Ni(NO(_3))(_2), NH(_3)·H(_2)O, and DMSO in air. The film thickness can be tuned by varying the reaction temperature between 50-60°C [1].
  • OTMS Solution Preparation: Prepare a solution of OTMS in a suitable anhydrous solvent for spin-coating [1].
  • Surface Modification: a. Spin-coat the OTMS solution onto the surface of the as-synthesized Ni(_2)[MPc(NH)(_8)] film. b. Subject the film to an ammonia treatment to facilitate the grafting reaction [1].
  • Characterization of Modified Film (Ni(_2)[MPc(NH)(_8)]-OTMS):
    • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm successful modification by identifying the presence of aliphatic C-H stretching vibrational bands (CH(_2): 2842, 2911 cm(^{-1}); CH(_3): 2957 cm(^{-1})) [1].
    • X-ray Diffraction (XRD): Verify that the crystal structure and interlayer distances of the MOF are retained. An additional peak at 2θ = 21.4° may appear, corresponding to crystallized OTMS [1].
    • Gas Sorption Analysis: Confirm that the porosity is largely maintained, though a slight decline in surface area may be observed due to the presence of the grafted OTMS [1].

Workflow & Functional Principle of OTMS Modification

The diagram below illustrates the process of OTMS functionalization and its effect on the MOF's interaction with water molecules.

cluster_1 1. MOF Film Preparation cluster_2 2. Surface Functionalization cluster_3 3. Result & Mechanism a Synthesize Ni₂[MPc(NH)₈] Film b Spin-coat OTMS Solution a->b c Ammonia Treatment b->c d OTMS-Grafted MOF Film (Hydrophobic Surface) c->d g Water diffusion is blocked at surface (Fast Recovery) d->g e Pristine MOF Film (Hydrophilic Surface) f Water molecules diffuse into MOF backbone (Slow Recovery) e->f

Research Implications and Considerations

  • Material Scope: The OTMS grafting protocol was developed for specific 2D conjugated MOF films [1]. Its efficacy on other 3D MOF structures (e.g., HKUST-1, ZIF-8) requires further validation.
  • Critical Parameters: For catechol-based methods, maintaining strictly anaerobic and anhydrous conditions is crucial to prevent uncontrolled polymerization in the solution instead of on the MOF surface [2] [3].
  • Broader Applicability: The success of both alkyl chain grafting and catechol polymerization demonstrates that creating a thin, hydrophobic barrier on the MOF exterior is a general and effective strategy for enhancing hydrolytic stability without sacrificing core functionality [2] [1] [3].

References

General Principles of Silica-Filled Rubber Nanocomposites

Author: Smolecule Technical Support Team. Date: February 2026

The performance of silica-rubber nanocomposites heavily depends on dispersion quality and interfacial bonding. Key principles include:

  • Dispersion Challenge: Silica nanoparticles tend to form strong aggregates due to hydrogen bonding between surface silanol groups, leading to poor dispersion in non-polar rubber matrices [1].
  • Interfacial Bonding: Silane coupling agents create covalent bonds between silica and rubber, crucial for reinforcement [2]. While your search focused on ODTMS, other agents like TESPT are commonly used [3].
  • Preparation Methods: Conventional mixing can be inefficient. Promising approaches include:
    • Sol-gel techniques: Growing silica in-situ within the rubber matrix for excellent dispersion [4].
    • Latex compounding and self-assembly: Using electrostatic interactions for homogeneous silica distribution [1].
    • Pre-dispersion methods: Using ultrasonication and functionalized rubber for improved filler distribution [5].

Common Characterization Methods

The table below summarizes techniques used to analyze silica-rubber nanocomposites, which would be applicable for evaluating ODTMS-modified formulations.

Characterization Method Key Information Obtained Experimental Insights from Literature
Spectroscopy (ATR-FTIR) Interfacial bonding structure [6] Identification of new spectral components suggests interfacial bonding part formation [6].
Electron Microscopy (STEM-EELS) Spatial distribution of chemical bonding [2] Direct visualization of silane coupling agent at silica-rubber interface; distinguishes bonded from unbonded regions [2].
Thermal Analysis (TGA) Thermal and thermo-oxidative resistance [1] Nanocomposites show significantly enhanced thermal resistance compared to raw rubber [1].
Dynamic Mechanical Analysis Viscoelastic properties, storage modulus [7] Storage modulus increase from 4200 MPa to 7600 MPa with 4 wt% silica; higher activation energy indicates restricted polymer chain mobility [7].
Bound Rubber Analysis Strength of polymer-filler interaction [3] Presence of an immobilized polymer layer at the filler surface; chains show different dynamics from bulk rubber [3].

Suggested Workflow for Nanocomposite Preparation

This generalized workflow diagram integrates common steps from literature for preparing and analyzing rubber-silica nanocomposites.

G cluster_1 Key Considerations start Start: Prepare Materials step1 Surface Modification (Silica + Coupling Agent) start->step1 step2 Mixing with Rubber Matrix step1->step2 k2 Interfacial Bonding (Optimize coupling agent) step1->k2 step3 Vulcanization (Cross-linking) step2->step3 k1 Dispersion Quality (Prevent aggregation) step2->k1 step4 Characterization (Morphology & Properties) step3->step4 k3 Cure Chemistry (Avoid inhibition) step3->k3 end Final Nanocomposite step4->end

Recommendations for Finding ODTMS-Specific Information

To locate the specific information you need on ODTMS, I suggest you:

  • Refine your search terms: Try searching for the full chemical name "Octadecyltrimethoxysilane" along with "rubber" and "silica". You may also search for the CAS Number 3069-42-9.
  • Consult specialized databases: Search in patent databases (e.g., USPTO, Espacenet), as coupling agent formulations are often detailed in patents. Also, check chemical supplier technical data sheets (e.g., Gelest, Sigma-Aldrich) for recommended handling and application procedures.
  • Explore related chemistry: Look into studies on long-chain alkyl silanes in rubber composites. While not identical, the principles and effects may be similar and can provide useful insights for your experimental design.

References

octadecyltrimethoxysilane in phthalate ester adsorption studies

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Application: OTS-Modified Surfaces for PAE Adsorption

Octadecyltrimethoxysilane (OTS) is an alkyl silane used to impart durable hydrophobicity to surfaces. Its long carbon chain (C18) creates a non-polar interphase, making it a promising candidate for adsorbing hydrophobic organic contaminants like Phthalate Esters (PAEs) from aqueous solutions [1].

Mechanism of Surface Modification and Adsorption

The diagram below outlines the proposed mechanism by which an OTS-modified surface could adsorb PAEs.

G node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_grey node_grey start Substrate (e.g., SiO2, Glass) step1 Hydroxylated Surface (Si-OH groups present) start->step1 Cleaning and Activation step2 OTS Treatment (Si(OR)3 + 3H2O) step1->step2 Expose to OTS Solution step3 Condensation Reaction (Forms Si-O-Si covalent bonds) step2->step3 Hydrolysis step4 OTS-Modified Surface (Dense C18 alkyl layer) step3->step4 Heating/Curing step5 PAE Adsorption via Hydrophobic Interactions step4->step5 Expose to PAE Solution

Diagram Title: Proposed Mechanism of PAE Adsorption on OTS-Modified Surfaces

Experimental Protocol: Surface Modification and Adsorption Testing

This protocol provides a detailed methodology for creating OTS-modified surfaces and evaluating their efficiency in adsorbing PAEs.

Part 1: Substrate Modification with OTS

Materials:

  • Substrate: Silicon wafers, glass slides, or other oxide surfaces.
  • Reagent: n-Octadecyltrimethoxysilane (OTS, ≥92% purity) [1].
  • Solvents: Toluene (anhydrous), Ethanol (HPLC grade).
  • Equipment: Vacuum desiccator, nitrogen glove box or dry environment, heating oven, chemical fume hood.

Procedure:

  • Substrate Cleaning and Hydroxylation: Clean substrates in a piranha solution (3:1 v/v concentrated H₂SO₄:30% H₂O₂) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. Rinse thoroughly with deionized water and ethanol. Dry under a stream of nitrogen. This step creates a hydrophilic surface rich in silanol (Si-OH) groups.
  • OTS Solution Preparation: In a glove box under inert atmosphere, prepare a 2-5 mM solution of OTS in anhydrous toluene [1].
  • Surface Modification: Immerse the clean, dry substrates in the OTS solution for 12-24 hours at room temperature.
  • Post-Treatment Rinsing: Remove the substrates and rinse them sequentially with fresh toluene, ethanol, and deionized water to remove any physisorbed silane molecules.
  • Curing: Cure the modified substrates at 110-120 °C for 10-20 minutes to complete the condensation reaction and stabilize the monolayer.
Part 2: Adsorption Experiment for Phthalate Esters

Materials:

  • Adsorbent: OTS-modified substrate from Part 1.
  • Analytes: Phthalate ester standards (e.g., DBP, DEHP, DnOP) [2].
  • Equipment: Batch adsorption vessels, HPLC vials, High-Performance Liquid Chromatography (HPLC) system with UV/Diode Array Detector (DAD) or Mass Spectrometry (MS) detection.

Procedure:

  • PAE Solution Preparation: Prepare stock solutions of individual or mixed PAEs in a suitable solvent (e.g., methanol). Dilute with deionized water to create working solutions with concentrations relevant to your study (e.g., 1-100 mg/L). To minimize interference, keep the final organic solvent content below 0.1% (v/v).
  • Batch Adsorption: Place the OTS-modified substrate into a sealed vessel containing a known volume of the PAE working solution. Maintain constant agitation using a shaker or stirrer.
  • Kinetics Study: Incubate for varying time intervals (e.g., 10 min to 24 hours) to establish the time required to reach adsorption equilibrium.
  • Isotherm Study: Conduct experiments at a fixed temperature and varying initial PAE concentrations.
  • Sample Analysis: At predetermined times, withdraw aliquots from the solution. Filter through a 0.22 μm membrane to remove any particulates. Analyze the filtrate using HPLC to determine the residual PAE concentration.
Data Analysis
  • Adsorption Capacity (qe): Calculate the amount of PAE adsorbed per unit area of the OTS-modified surface at equilibrium using the formula: q_e = (C_0 - C_e) * V / A Where:
    • C₀ and C_e are the initial and equilibrium PAE concentrations in the solution (mg/L).
    • V is the volume of the solution (L).
    • A is the surface area of the adsorbent (m²).
  • Removal Efficiency (%): Calculate using: Removal (%) = (C_0 - C_e) / C_0 * 100%
  • Data Fitting: Fit the experimental data to adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., Pseudo-first-order, Pseudo-second-order) to understand the adsorption mechanism.

Key Properties and Comparative Data

The table below summarizes key physicochemical properties of OTS [1] and common PAEs [2] [3] relevant to adsorption studies.

Table 1: Properties of OTS and Common Phthalate Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Property Value / Note
OTS C₂₁H₄₆O₃Si 374.68 [1] Density (g/mL) 0.885 [1]
Boiling Point (°C/mmHg) 170 / 0.1 [1]
Application Forms ordered, hydrophobic SAMs on oxide surfaces [1].
DBP C₁₆H₂₂O₄ 278.34 [3] Water Solubility Low
Log Kow High (Estimated ~4.5)
DEHP C₂₄H₃₈O₄ 390.56 [3] Water Solubility Very Low
Log Kow High (Estimated ~7.5)
DnOP C₂₄H₃₈O₄ 390.56 Water Solubility Very Low
Log Kow High (Estimated ~8.0)

Research Considerations and Future Directions

Given the lack of direct studies on OTS for PAE adsorption, here are key considerations for researchers:

  • Characterization: Confirm successful OTS modification using techniques like Water Contact Angle (to measure hydrophobicity), X-ray Photoelectron Spectroscopy (XPS), and Fourier-Transform Infrared Spectroscopy (FTIR).
  • Experimental Parameters: Systematically investigate the effect of solution pH, ionic strength, temperature, and the presence of natural organic matter on adsorption efficiency, as these are known to influence PAE behavior [2].
  • Performance Benchmarking: Compare the adsorption capacity and kinetics of OTS-modified surfaces against other advanced materials, such as Polymers of Intrinsic Microporosity (PIM-1), which has shown a high capacity of 787 mg/g for DBP [4].
  • Mechanism Exploration: The primary mechanism is expected to be hydrophobic interactions between the OTS alkyl chains and the aromatic rings of PAEs [1]. This is analogous to the mechanisms proposed for other porous polymer adsorbents [4].

Important Disclaimer

This application note is conceptual and predictive. The protocols and mechanisms are proposed based on the chemical properties of OTS and PAEs but have not been experimentally validated in the available search results. Researchers should treat this as a foundational framework for designing their own experimental studies.

References

ODTMS coating procedure for copper-based MOF protection

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Coating Strategies for MOFs

Although a direct ODTMS procedure was not found, the search revealed other effective surface modification strategies that you can consider as a reference for developing your own protocol.

  • Phosphate-PEG Coating: A study reported a simple, two-step method for coating MOF nanoparticles to improve stability and enable slow drug release. The coating uses a phosphate group with a conjugated polyethylene glycol (PEG) chain, which binds strongly to the MOF's metal centers. This creates a biocompatible, protective layer that prevents the MOF from breaking down in solution and allows for dry storage of the nanoparticles as a stable powder [1].
  • General Coating Techniques: Broader reviews on MOF coatings list several established methods for creating MOF films on substrates. While not specific to ODTMS, these techniques provide a foundation for surface functionalization [2]:
    • In-situ growth
    • Dip coating
    • Spin coating
    • Layer-by-layer (LbL) assembly
    • Spray coating
    • Electrochemical deposition

The table below summarizes the key features of the phosphate-PEG coating method for your reference.

Coating Method Key Features Reported Outcome Potential Application Reference
Phosphate-PEG Coating [1] Two-step synthesis; strong phosphate-metal binding; biocompatible PEG layer. Improved stability in solution; sustained drug release over 12 days; enabled stable dry powder storage. Drug delivery systems

Experimental Workflow for Protocol Development

Since a direct protocol is unavailable, the diagram below outlines a logical workflow for developing your own ODTMS coating procedure based on established silanization chemistry and MOF handling practices.

Start Start: Develop ODTMS Coating Protocol A Activate MOF Surface (Dry under vacuum to create OH groups) Start->A B Prepare ODTMS Solution (Dissolve in anhydrous solvent, e.g., Toluene) A->B C Combine and React (Under N₂ atmosphere, heat and stir) B->C D Purify Coated MOF (Wash and centrifuge to remove physisorbed silane) C->D E Dry Final Product (Under vacuum) D->E F Characterize Product (TGA, FTIR, BET, XRD, contact angle) E->F

References

dual-silane modification with octadecyltrimethoxysilane and mercaptosilane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Dual-silane modification is an advanced surface engineering strategy that decouples the two primary functions of traditional silane coupling agents: hydrophobization and polymer coupling. This is achieved by grafting two different silanes onto a silica surface [1]:

  • Octadecyltrimethoxysilane (OTMS / C18): A long-chain alkylsilane whose primary role is to impart superior hydrophobicity and improve filler dispersion within an organic polymer matrix by mitigating silica aggregation.
  • Mercaptosilane (e.g., MPTS or MUTS): A silane with a terminal thiol (-SH) group that acts as a coupling agent, forming covalent bridges between the modified silica and the polymer network during vulcanization.

This synergistic approach allows for independent optimization of silica dispersion and cross-linking activity, leading to enhanced mechanical and dynamic properties in composite materials like tire treads [1].

Chemical and Physical Properties of Silanes

The table below summarizes the key properties of the silanes used in this protocol.

Table 1: Properties of Key Silanes

Property This compound (OTMS / C18) 3-Mercaptopropyltrimethoxysilane (MPTS)
Chemical Name This compound [2] 3-Mercaptopropyltrimethoxysilane [1]
CAS Number 3069-42-9 [2] -
Molecular Formula C₂₁H₄₆O₃Si [2] -
Molecular Weight 374.67-374.68 g/mol [3] [2] -
Appearance Colorless transparent liquid [2] -
Boiling Point 170 °C at 0.1 mmHg [2] -
Density 0.883-0.885 g/mL at 25°C [3] [2] -
Refractive Index 1.439 [3] [2] -
Primary Function Hydrophobization, dispersion [1] Coupling agent [1]
Key Reactive Group Methoxy (-OCH₃) Methoxy (-OCH₃) & Thiol (-SH)

Experimental Protocol: Dual-Silane Modification of Silica

The following section provides a step-by-step methodology for pretreating silica with OTMS and a mercaptosilane.

Materials and Equipment
  • Silica: High dispersibility silica (HDS), 200 m²/g surface area [1].
  • Silanes: n-Octadecyltrimethoxysilane (OTMS/C18) and 3-Mercaptopropyltrimethoxysilane (MPTS) or 11-mercaptoundecyltrimethoxysilane (MUTS) [1].
  • Catalyst: 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) [1].
  • Solvents: Anhydrous Toluene and Tetrahydrofuran (THF) [1].
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, centrifugation setup, and vacuum drying oven.
Step-by-Step Procedure

Step 1: Base Catalyst (DBU) Pre-loading

  • Suspend 30 g of HDS silica in 500 mL of a DBU solution (0.34 g/L in THF) [1].
  • Stir the suspension at room temperature for 10 minutes [1].
  • Separate the silica by centrifugation and dry it under reduced pressure at room temperature [1].

Step 2: Grafting of Mercaptosilane (MPTS)

  • Suspend 30 g of the DBU-treated silica in 167 mL of anhydrous toluene [1].
  • Heat the suspension to 110°C with stirring [1].
  • Add 0.023 mol of MPTS to the reaction mixture [1].
  • React at 110°C for 24 hours with continuous stirring [1].
  • Separate the modified silica by centrifugation and wash it with fresh toluene three times to remove any unreacted silane [1].

Step 3: Grafting of Alkylsilane (OTMS/C18)

  • Suspend the mercaptosilane-modified silica from Step 2 in 167 mL of fresh anhydrous toluene [1].
  • Heat the suspension to 110°C with stirring [1].
  • Add 0.023 mol of OTMS (C18) to the reaction mixture [1].
  • React at 110°C for 24 hours with continuous stirring [1].
  • Separate the final dual-silane modified silica by centrifugation, wash three times with toluene, and dry under vacuum at room temperature [1].

The following workflow diagram illustrates this three-step process.

G start Start: HDS Silica & Chemicals step1 Step 1: Catalyst Pre-loading Suspend silica in DBU/THF Stir 10 min, Centrifuge, Dry start->step1 step2 Step 2: Graft Mercaptosilane Suspend in Toluene, Heat to 110°C Add MPTS, React 24h, Wash step1->step2 step3 Step 3: Graft Alkylsilane (OTMS) Suspend in Toluene, Heat to 110°C Add C18, React 24h, Wash, Dry step2->step3 end End: Dual-Modified Silica step3->end

Incorporation into Rubber Nanocomposite

A typical protocol for incorporating the dual-modified silica into a rubber matrix is as follows [1]:

  • Mixing: Mix the dual-silane premodified silica with polymers and other ingredients using an internal mixer. A standard composition includes polystyrene-butadiene rubber (SBR), polybutadiene rubber (BR), TDAE oil, zinc oxide, stearic acid, antioxidant (6-PPD), and vulcanizing agents [1].
  • Curing: Cure the green composite material in a hydraulic press at 170°C for 10 minutes under 150 kPa pressure [1].

Results, Performance Data, and Applications

The efficacy of the dual-silane system is demonstrated by measurable improvements in material properties.

Table 2: Performance of Rubber Composites with Dual-Modified Silica [1]

Silane System Alkyl Chain Length tan δ @ 0°C (Wet Grip Indicator) Dynamic Mechanical Analysis Observations
MPTS only (Reference) - 0.205 Baseline performance
MPTS + Hexylsilane (C6) Short 0.237 Significant improvement in wet grip indicator
MPTS + Dodecylsilane (C12) Medium - -
MPTS + OTMS (C18) Long Maintained rolling resistance Formation of a soft interface around silica fillers, which impacts polymer-filler dynamics

Key findings from the research include:

  • Enhanced Wet Grip: The combination of MPTS with a short-chain alkylsilane (C6) significantly increased the tan δ value at 0°C, a key indicator for wet traction, from 0.205 to 0.237, while maintaining rolling resistance indicators [1].
  • Impact of Alkyl Chain Length: Using a long-chain alkylsilane like OTMS (C18) led to the formation of a soft interface around the silica fillers. This interface dynamically affects the polymer-filler interaction, influencing the final mechanical properties of the composite [1].
  • Atomic Force Microscopy (AFM): AFM studies confirmed that the dual-silane modification strategy, particularly with longer chains like C18, directly influences silica dispersion and the nature of the rubber-filler interface at the microscale [1].

Concluding Summary and Key Advantages

The dual-silane modification protocol using OTMS and a mercaptosilane offers several key advantages:

  • Decoupled Functionality: Allows independent optimization of silica dispersion (via OTMS) and covalent coupling to the matrix (via mercaptosilane) [1].
  • Tailored Properties: Enables fine-tuning of composite properties by varying the alkyl chain length of the hydrophobic silane [1].
  • Improved Performance: Leads to enhanced material characteristics, such as better wet grip in tire tread applications without compromising rolling resistance [1].
  • Controlled Process: The pre-treatment method provides greater control over the silanization reaction and avoids the production of alcohol during rubber mixing [1].

Safety and Handling

  • This compound (OTMS): Classified as an irritant (Xi). It is irritating to the eyes, respiratory system, and skin. Always wear suitable protective clothing, gloves, and eye protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice [2].
  • General Handling: Store silanes in a cool, dry place away from moisture to prevent premature hydrolysis. Use in a well-ventilated area, such as a fume hood [2].

References

Troubleshooting Guide: ODTMS Monolayer Stability in Water

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific issues researchers might encounter, based on experimental data.

FAQ 1: Why does the hydrophobicity of my ODTMS-coated surface decrease after prolonged water immersion?

The decrease in water contact angle is due to the gradual hydrolysis of the ODTMS layer over time. When immersed in water, the siloxane bonds (Si-O-Si) that graft the monolayer to the surface can break, allowing water to interact with the underlying substrate. This process leads to a loss of hydrophobic properties and can expose the substrate to local electrochemical corrosion [1] [2].

FAQ 2: How does the choice of under-layer affect the stability of an ODTMS coating in water?

Using an under-layer can significantly improve the durability of the ODTMS coating. Research indicates that a hydrated manganese oxide (MnOx) under-layer demonstrates the highest stability over time alongside a one-layer ODTMS sample prepared in an ethanol/water bath for 5 minutes [1] [2].

The table below summarizes the long-term stability data for different coating architectures on an aluminum alloy (AA2024) substrate:

Sample Description Under-Layer Used ODTMS Bath Composition (v/v) Initial Water Contact Angle (°) Stability Performance
ODTMS, 5 min immersion - 9:1 (EtOH/H₂O) 105.1 Highest stability among one-layer samples [1]
ODTMS on conversion coating Permanganate (PCC) 9:1 (EtOH/H₂O) 106.2 Tested for durability [1]
ODTMS on silane under-layer BTSE 9:1 (EtOH/H₂O) 104.4 Tested for durability [1]
ODTMS on hydrated oxide SiOx 9:1 (EtOH/H₂O) 110.8 Tested for durability [1]
ODTMS on hydrated oxide MnOx 9:1 (EtOH/H₂O) ~105 (inferred) Highest stability over time [1] [2]

FAQ 3: Can ODTMS be used sacrificially to protect another material from water?

Yes, the concept of a "sacrificial hydrolysis reaction" of ODTMS has been demonstrated. When an ODTMS layer is applied over a moisture-sensitive material (like the metal-organic framework HKUST-1), the ODTMS layer reacts with penetrating water molecules first. This sacrificial reaction consumes the water, thereby protecting the underlying material's structure from hydrolytic collapse and maintaining its performance over multiple wet-dry cycles [3].

Experimental Workflow for Stability Assessment

For researchers looking to evaluate the water stability of their ODTMS coatings, the following workflow outlines a standard experimental approach based on published studies. This process helps in characterizing the coating's properties and tracking its degradation.

A Substrate Preparation (Aluminum Alloy AA2024) B Surface Cleaning & Oxide Layer Formation A->B C ODTMS Deposition (Dip-coating in 1% solution) B->C D Initial Characterization C->D E Long-term Water Immersion (~1 month) D->E F Post-immersion Characterization E->F

The key characterization techniques used in the workflow are:

  • Water Contact Angle (CA) Measurements: To track the loss of hydrophobicity over time [1] [2].
  • Scanning Electron Microscopy (SEM): To inspect the surface morphology for signs of local corrosion after immersion [1] [2].
  • X-ray Photoelectron Spectroscopy (XPS): To confirm chemical changes in the surface layer, such as a loss of silicon, indicating the decomposition of the silane layer [1] [2].

Strategies for Enhanced Stability

Based on the research, here are concrete strategies to improve the water immersion stability of ODTMS monolayers:

  • Optimize Deposition Parameters: A one-layer ODTMS sample prepared in an ethanol/water (9:1) bath for 5 minutes showed the highest stability among single-layer coatings in its class [1]. This suggests that immersion time and solvent composition are critical factors.
  • Apply a Protective Under-layer: Using certain under-layers can significantly enhance durability. Experimental results point to hydrated MnOx (from permanganate conversion coating) as a particularly effective under-layer for improving the long-term stability of the ODTMS top-layer [1] [2].
  • Leverage the Sacrificial Concept: If the goal is to protect a water-sensitive underlying material, designing the system to allow the ODTMS layer to act as a sacrificial barrier can effectively prolong the core material's lifespan and functionality in humid or aqueous environments [3].

References

reducing octadecyltrimethoxysilane coating hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Common Causes of Coating Hydrolysis and Failure

The instability of OTMS coatings in water is primarily due to the hydrolysis of siloxane bonds (Si-O-Si or Si-O-M) that anchor the silane to the substrate. The following table outlines the main failure causes and corresponding solutions based on the latest research [1] [2].

Failure Cause Consequences Evidence from Research Recommended Solution
Poor Siloxane Bond Stability Gradual hydrolysis in water, leading to coating detachment and loss of hydrophobicity. XPS confirmed Si loss from surface; Water Contact Angle (CA) decreased over 1 month water immersion [2]. Use an under-layer (e.g., BTSE, hydrated SiOx) to create a more stable, silane-friendly surface [2].
Formation of Thick, Polymerized Networks Weak, unstable multilayer formation prone to cohesive failure and hydrolysis [1]. Literature notes uncontrolled reaction conditions lead to thick polymerized silane networks [1]. Strictly control silane concentration and reaction time to promote a stable monolayer [1].
Insufficient Surface Hydroxyl (-OH) Groups Poor silane chemisorption, resulting in a weak, patchy coating. Established silanization principle: binding requires surface hydroxyl groups [1]. Perform rigorous surface activation (e.g., piranha solution, oxygen plasma) to maximize -OH group density [1].
Presence of Moisture During Processing Premature hydrolysis in solution, leading to uneven coating and poor adhesion. Slightly soluble in chloroform; hydrolyzes slowly in the presence of moisture [3]. Use anhydrous solvents and control ambient humidity during the coating process [3].

Detailed Experimental Protocol for a Stable Coating

Here is a step-by-step methodology, adapted from research, for creating a stable OTMS coating on an aluminum alloy (AA2024) substrate [2]. This protocol emphasizes the critical steps to minimize hydrolysis.

1. Substrate Preparation (Cleaning & Polishing)

  • Degreasing: Sonicate the substrate (e.g., AA2024 plate) in methanol for 10 minutes [2].
  • Polishing: Mirror-polish the surface successively with 1.0 µm and 0.5 µm alumina slurry [2].
  • Cleaning: Sonicate the polished substrate in water for 5 minutes, followed by methanol and ethanol (10 minutes each) [2].
  • Drying: Dry in air for about 1 hour to allow a natural oxide layer to form [2].

2. Surface Activation (Critical for -OH Group Formation)

  • Piranha Solution Treatment: Heat the substrates in a freshly prepared "piranha" solution (3 parts concentrated sulfuric acid (H₂SO₄) to 1 part hydrogen peroxide (H₂O₂, 30% w/v)) for 10 minutes in a ventilated fume hood.
    • Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield [1].
  • Rinsing and Drying: After treatment, remove the substrates and rinse thoroughly with deionized (DI) water. Dry under a stream of nitrogen gas [1].

3. Silane Solution Preparation

  • Prepare a 1% (v/v) solution of OTMS in a 9:1 (v/v) mixture of anhydrous ethanol and water [2].
  • The minimal water content is necessary to activate the methoxy groups of the silane but is controlled to limit bulk polymerization.

4. Dip-Coating Process

  • Immerse the activated and dried substrate into the OTMS solution for 5 minutes [2].
  • Withdraw the substrate at a controlled, steady speed to ensure a uniform coating.

5. Post-Treatment and Curing

  • Rinsing: Rinse the coated substrate thoroughly with 1,1,1-trichloroethane or another appropriate anhydrous solvent to remove physisorbed, loosely bound silane molecules [1].
  • Drying: Dry the coating under a nitrogen stream [1].
  • Curing: The coating may be cured at elevated temperature (e.g., 100-120 °C) for about 1 hour to complete the condensation reaction and improve stability, though the exact conditions should be optimized for your substrate.

This workflow can be visualized in the following diagram:

Start Start Step1 Substrate Preparation: Degrease, Polish, Clean Start->Step1 End Coating Complete Step2 Surface Activation: Piranha Solution Step1->Step2 Step3 Silane Solution Prep: 1% OTMS in 9:1 EtOH/H₂O Step2->Step3 Step4 Dip-Coating: Immerse for 5 min Step3->Step4 Step5 Post-Treatment: Rinse & Dry under N₂ Step4->Step5 Step5->End

Advanced Strategy: Using an Under-Layer

Research indicates that applying a stable under-layer before OTMS can significantly improve long-term durability. The study found that an OTMS layer prepared on a hydrated MnOx (permanganate conversion coating) under-layer showed the highest stability over time [2].

Substrate Aluminum Alloy Substrate UnderLayer Apply Under-Layer (e.g., BTSE, Hydrated MnOx, SiOx) Substrate->UnderLayer TopLayer Apply OTMS Top-Layer UnderLayer->TopLayer StableCoating Stable Hybrid Coating TopLayer->StableCoating

Stability Testing and Validation

To validate your coating's performance, you can conduct a long-term stability test as described in the research [2]:

  • Method: Immerse the coated sample in deionized water for up to one month.
  • Monitoring: Use Water Contact Angle (CA) measurements to track hydrophobicity over time. A stable coating will show minimal decay in CA.
  • Advanced Analysis: Scanning Electron Microscopy (SEM) can check for signs of localized corrosion, and X-ray Photoelectron Spectroscopy (XPS) can quantify the loss of silicon from the surface.

References

Determining Ethanol Concentration via Refractive Index

Author: Smolecule Technical Support Team. Date: February 2026

For ethanol-water mixtures, the refractive index has a linear relationship with ethanol concentration within a specific range, providing a simple and effective method for quality control [1].

The table below shows the linear relationship between ethanol concentration and refractive index at different temperatures, based on experimental data. The slope (a) represents the change in refractive index per percent change in ethanol concentration [1].

Temperature (°C) Slope (a) Reference Refractive Index (n₀) Linear Concentration Range
20 5.414 × 10⁻⁴ 1.333 0% to 45%
25 5.293 × 10⁻⁴ 1.333 0% to 45%
30 5.109 × 10⁻⁴ 1.332 0% to 45%
35 4.712 × 10⁻⁴ 1.332 0% to 45%

You can calculate the ethanol concentration (%v/v) at a specific temperature using the formula: n = a × C + n₀ Where n is your measured refractive index, a is the slope from the table, C is the ethanol concentration, and n₀ is the reference refractive index for pure water [1].

Practical Workflow for Bath Preparation & Quality Control

The following diagram outlines the general workflow for preparing your ethanol-water bath and using refractive index as a quality control check.

Start Start: Prepare Ethanol-Water Bath Measure Measure Refractive Index (n) Start->Measure Calculate Calculate Concentration C = (n - n₀) / a Measure->Calculate Compare Compare to Target Range Calculate->Compare Accept Concentration within range? Bath is Ready for Use Compare->Accept Adjust Adjust and Remeasure Compare->Adjust No Adjust->Measure

Key Experimental Considerations

  • Temperature Control is Critical: Refractive index is temperature-sensitive. Maintain a stable temperature during measurement and use the corresponding data from the table [1].
  • Confirm Linear Range: This method is reliable for 0% to 45% ethanol by volume. For higher concentrations, the relationship becomes non-linear and requires a different calibration curve [1].
  • Solution Purity: Ensure high-purity ethanol and water are used. Contaminants can alter the refractive index and lead to inaccurate concentration calculations.

Troubleshooting Common Scenarios

  • Refractive Index is Too High: The ethanol concentration is likely higher than desired. Add calculated amount of water, mix thoroughly, and re-measure.
  • Refractive Index is Too Low: The ethanol concentration is lower than desired. Add calculated amount of anhydrous ethanol, mix thoroughly, and re-measure.
  • Inconsistent Measurements: Ensure the refractometer is properly calibrated with deionized water before use. Verify that the temperature is stable throughout the measurement process.

References

Troubleshooting Guide: Preventing Coating Failure and Corrosion

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common issues that researchers might encounter.

FAQ 1: Why is my ODTMS-coated sample starting to corrode after prolonged immersion in water?

  • Potential Cause: Hydrolysis of the ODTMS layer. The siloxane bonds (Si-O-) that attach the coating to the metal substrate can slowly break down in the presence of water, allowing water to reach the underlying metal and initiate corrosion [1].
  • Solution:
    • Optimize the coating process: Research indicates that using an ethanol/water bath for 5 minutes can produce a more stable ODTMS layer that is less susceptible to hydrolysis [1].
    • Use an under-layer: Applying a suitable under-layer can significantly improve long-term durability. Studies show that ODTMS coatings perform better when applied over a hydrated manganese oxide (MnOx) conversion coating compared to a single-layer ODTMS coating [1].

FAQ 2: How can I improve the corrosion protection of ODTMS on light alloys like aluminum or magnesium?

  • Solution:
    • For Aluminum Alloys: A combination of laser surface texturing followed by ODTMS modification has been shown to create superhydrophobic (SHP) films with excellent anti-corrosive properties. One study found that such films on aluminum alloy 6063 offered the best protection against a salt spray test, delaying the first sign of corrosion damage for up to 32 days [2].
    • For Magnesium Alloys: The pH of the ODTMS coating solution is critical. Electrochemical testing on ZE41 magnesium alloy demonstrated that the maximum improvement in corrosion resistance was achieved when the coating was deposited at a pH of 5 [3].

FAQ 3: My ODTMS coating is not forming a uniform, hydrophobic layer. What could be wrong?

  • Potential Cause: Inadequate surface preparation or an unsuitable bath composition.
  • Solution:
    • Ensure the metal substrate is thoroughly cleaned and polished before coating to allow for uniform silane assembly [1].
    • The ODTMS bath composition matters. A bath with a 9:1 volume ratio of ethanol to water has been used successfully to form effective layers [1].

Experimental Protocols for Enhanced Performance

The following table summarizes key methodologies from recent studies that have successfully enhanced the corrosion resistance of ODTMS coatings.

Method Key Protocol Details Performance Outcome
Using an Under-layer [1] Apply a permanganate conversion coating (PCC) on AA2024 aluminum alloy, then apply ODTMS from ethanol/water bath (5 min). Demonstrated higher stability over time during water immersion compared to a single ODTMS layer.
Laser Texturing + ODTMS [2] Texture the surface of 6063 aluminum alloy with a laser to create micro-roughness. Subsequently modify with ODTMS solution. Created a superhydrophobic film; best anticorrosive properties in this study, with 32 days to first corrosion in salt spray test.
pH Optimization [3] Deposit the ODTMS coating on a ZE41 magnesium alloy from a bath with a pH of 5. Achieved the maximum improvement in corrosion resistance as measured by electrochemical impedance spectroscopy in NaCl solution.

Coating Optimization Workflow

The research suggests a systematic approach to developing a robust ODTMS coating process, which can be visualized in the following workflow:

G Start Start: Substrate Preparation A1 Clean and polish substrate Start->A1 A2 Consider laser texturing for enhanced hydrophobicity A1->A2 A3 Apply conversion coating under-layer (e.g., MnOx) A2->A3 B ODTMS Coating Application A3->B B1 Prepare ODTMS bath (9:1 Ethanol/Water) B->B1 B2 Optimize bath pH (pH 5 for Mg alloy) B1->B2 B3 Apply coating via dip-coating (5 min immersion) B2->B3 C Curing & Final Testing B3->C C1 Cure coating C->C1 C2 Evaluate with EIS, Salt Spray, and CA tests C1->C2

This workflow synthesizes the key successful steps from the research:

  • Substrate Preparation: Begin with meticulous cleaning and consider surface texturing or an under-layer to enhance bonding and create a superhydrophobic surface [1] [2].
  • ODTMS Coating Application: Use an optimized bath composition and pH to form a stable, hydrophobic layer [1] [3].
  • Curing & Final Testing: Validate the coating's performance using standard corrosion assessment techniques like Electrochemical Impedance Spectroscopy (EIS) and salt spray testing [2] [3].

References

enhancing long-term durability of OTMS hydrophobic layers

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Enhancing Layer Durability

This table addresses common challenges in creating durable hydrophobic layers.

Problem & Phenomenon Root Cause Solution & Preventive Action

| Incomplete Coverage: Water droplets absorb or form a film; low contact angle. [1] | • Insufficient precursor concentration. • Substrate not fully clean/activated. • Reaction time too short. | • Increase coating solution concentration. Improve substrate cleaning (O2 plasma, UV-Ozone, piranha etch). [1] • Optimize reaction/immersion time. | | Poor Adhesion/Delamination: Coating wipes off; fails wipe tests. [1] | • Weak bonding to substrate. • Low polymerization density. | • Apply an adhesion promoter (e.g., an intermediary layer via MVD method). [1] • Optimize reaction conditions (temperature, humidity, catalyst) for dense SAM formation. [1] | | Low Mechanical Durability: Coating loses hydrophobicity after abrasion/wiping. [1] | • Soft, nanoscale features easily damaged. • Low cross-linking density in the layer. | • Use a dual-layer process with a robust adhesion layer. [1] • Consider incorporating a top protective overcoat. | | Low Chemical Resistance: Performance degrades in specific solvents. [1] | • Chemical breakdown of non-inert components. • Defects in the SAM allowing liquid penetration. | • Use chemically inert precursors like perfluorinated organosilanes. [1] • Increase bonding density to reduce defects. [1] |

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical factor for achieving a durable hydrophobic layer? The bonding density of the self-assembled monolayer is paramount. A high-density, closely packed layer has fewer defects, which significantly improves its resistance against both liquid penetration and mechanical abrasion. [1]

  • Q2: How can I improve the bonding density of my OTMS layer? Bonding density can be enhanced by carefully controlling the reaction conditions. This includes ensuring the substrate is perfectly clean and activated, using an optimal reaction temperature, and employing a sufficient concentration of the OTMS precursor. The use of specific deposition methods like MVD can also facilitate the growth of a denser, more stable monolayer. [1]

  • Q3: My coating is hydrophobic initially but fails wipe tests. How can I fix this? Initial hydrophobicity indicates the presence of low-surface-energy molecules, while failure in wipe tests points to poor mechanical adhesion. The most effective solution is to use an in-situ adhesion layer as part of a dual-layer deposition process. This creates a stronger covalent bond between the substrate and the hydrophobic layer, drastically improving mechanical durability. [1]

  • Q4: Are there specific chemicals that can degrade OTMS layers? While perfluorinated organosilanes are known for being highly chemically inert, the resistance of an OTMS layer can vary. [1] Its stability depends on the final structure and bonding density of the layer you create. You should empirically test your specific coating against the solvents relevant to your application.

Experimental Workflow for Durability Testing

The following diagram outlines a general protocol for creating and testing the durability of a hydrophobic layer, synthesizing concepts from the available research.

G Start Start: Substrate Preparation A Clean & Activate Substrate (e.g., O2 Plasma, Chemical Clean) Start->A B Apply Adhesion Layer (if required for robustness) A->B C Deposit Hydrophobic Layer (e.g., OTMS via Solution/Vapor) B->C D Cure & Post-Process (e.g., Heat Treatment) C->D E Initial Quality Check (Visual Inspection, Contact Angle) D->E F Durability Testing E->F G Chemical Resistance Test (Immersion in solvents) F->G H Mechanical Durability Test (Wipe, Taber, Sand Abrasion) F->H I Long-Term Stability Test (Climate Chamber, Real-time aging) F->I J Analyze Performance Degradation (Contact Angle, Spectroscopy) G->J H->J I->J End Optimize Protocol J->End  If results  unsatisfactory J->End  If results  acceptable

Methodology for Key Durability Tests

Here are detailed protocols for the critical tests outlined in the workflow.

Mechanical Durability: Dry Wipe Test

This test evaluates the coating's resistance to abrasion. [1]

  • Equipment: Use a controlled-force wipe tester (e.g., HP-990 Maintenance Blades Tester).
  • Procedure: Mount a standard wipe cloth (e.g., felt or non-woven fabric) on the tester's head. Apply a defined pressure (e.g., 1 kPa) and wipe the coated surface in a back-and-forth motion for a set number of cycles (e.g., 100, 500, 1000).
  • Evaluation: Measure the water contact angle at regular intervals throughout the test. The number of cycles before the contact angle drops below a certain threshold (e.g., 150° for super-hydrophobicity) indicates its durability.
Chemical Resistance: Immersion Test

This test assesses the coating's stability in various liquids. [1]

  • Preparation: Prepare small, coated samples and record their initial contact angles and mass.
  • Procedure: Immerse individual samples in different liquids relevant to your application (e.g., water, buffers, organic solvents like ethanol or hexane) for a predetermined period (e.g., 1 hour, 24 hours, 1 week). Seal the containers to prevent evaporation.
  • Evaluation: After immersion, remove the samples, rinse gently with a clean solvent, dry, and re-measure the contact angle and mass. A significant change indicates chemical degradation or delamination.

Key Considerations & Data Gaps

The information above is a robust starting point, but please be aware of its limitations for OTMS-specific work:

  • Generalized Principles: The solutions for improving durability (e.g., adhesion promoters, dense packing) are established for hydrophobic coatings in general [1] but must be optimized empirically for OTMS.
  • Lack of Quantitative Data: The search results did not contain specific numerical data (e.g., optimal OTMS concentration, exact curing temperatures) or quantitative performance benchmarks. You will need to determine these through your own experimental design.
  • OTMS-Specific Protocols: The provided experimental workflows are adapted from research on similar coatings. The exact parameters for substrate preparation, deposition, and curing for OTMS must be sourced from specialized literature or vendor datasheets.

To advance your research, I suggest searching for:

  • "OTMS self-assembled monolayer protocol"
  • "octadecyltrimethoxysilane deposition parameters"
  • "long-term aging study OTMS" in academic databases like PubMed or Scopus.

References

ODTMS Film Degradation: Mechanisms & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanisms behind the degradation of Octadecyltrimethoxysilane (ODTMS) films when in prolonged contact with water, along with the experimental evidence observed [1].

Mechanism Primary Cause Observed Effects & Quantitative Data
Hydrolysis of Siloxane Bonds Reaction with water molecules Decrease in Water Contact Angle (WCA): Initial WCA of ~105° decreased over one month of water immersion [1].
Loss of Surface Silicon Detachment of hydrolyzed ODTMS molecules XPS Analysis: Confirmed a measurable loss of silicon from the surface layer after immersion [1].
Localized Electrochemical Corrosion Underlying metal substrate exposed to water SEM Imaging: Showed clear signs of local corrosion on one-layer ODTMS samples after immersion [1].

Frequently Asked Questions (FAQs)

  • What is the primary cause of ODTMS film degradation in aqueous environments? The primary cause is the hydrolysis (chemical breakdown by water) of the siloxane (Si-O-) bonds that anchor the ODTMS molecules to the substrate. This process gradually severs the connection between the film and the surface, allowing water to penetrate and interact with the underlying material [1].

  • How can I improve the long-term stability of an ODTMS coating? Research indicates that using an under-layer can significantly enhance durability. The highest stability was demonstrated by an ODTMS layer prepared on a hydrated MnOx (permanganate conversion coating) under-layer. Furthermore, optimizing the deposition parameters, such as using an ethanol/water bath for 5 minutes, also improved the film's stability over time [1].

  • My ODTMS-coated sample has lost its hydrophobicity after water exposure. What has happened? The loss of hydrophobicity, measured by a decrease in the water contact angle, is a direct sign that the ODTMS layer has been compromised. This is likely due to hydrolysis, which changes the surface chemistry and roughness, allowing water to spread more easily. This visual change is corroborated by a measurable loss of silicon from the surface [1].

Troubleshooting Guide: Diagnosing Coating Failure

For a visual overview of the diagnostic process, the following workflow diagram maps out the key steps to identify the cause of ODTMS coating failure.

troubleshooting_workflow Start Start: ODTMS Coating Failure Step1 Measure Water Contact Angle (WCA) Start->Step1 Step2 WCA significantly lower than initial ~105°? Step1->Step2 Step3 Perform SEM Imaging Step2->Step3 Yes Step6 Diagnosis: Incomplete coverage or poor film formation Step2->Step6 No Step4 Perform XPS Analysis Step3->Step4 Signs of corrosion Step5 Diagnosis: Hydrolysis of siloxane bonds (Degradation) Step4->Step5 Loss of surface Si Step7 Check coating procedure: Solution freshness, immersion time, curing conditions Step6->Step7

Experimental Protocol: Assessing Coating Stability

This protocol outlines a standard method for evaluating the long-term stability of ODTMS coatings in water, based on the research methodologies analyzed [1].

Objective: To quantitatively assess the resistance of an ODTMS film to hydrolysis and degradation during prolonged water immersion.

Materials:

  • ODTMS-coated substrate (e.g., aluminum alloy AA2024)
  • Deionized water
  • Immersion container
  • Contact Angle Goniometer
  • Scanning Electron Microscope (SEM)
  • X-ray Photoelectron Spectroscopy (XPS)

Procedure:

  • Baseline Characterization: Measure the initial water contact angle of the coated sample at least three times and record the average value.
  • Water Immersion: Immerse the sample in deionized water at ambient temperature (e.g., 20-25°C). Ensure the sample is fully submerged.
  • Monitoring: Remove the sample at predetermined intervals (e.g., daily for the first week, then weekly), carefully dry it, and measure the water contact angle.
  • Long-Term Testing: Continue the immersion process for an extended period, such as 30 days.
  • Post-Test Analysis: After the immersion period, characterize the sample again using:
    • SEM to inspect for physical defects or localized corrosion.
    • XPS to analyze the surface chemistry, particularly the atomic concentration of silicon.

Expected Outcome: A stable coating will maintain a high water contact angle with minimal change. A significant drop in the contact angle, coupled with SEM images showing corrosion and XPS data showing a loss of silicon, confirms coating degradation [1].

Strategies for Prevention and Enhanced Stability

The diagram below illustrates the relationships between the core degradation mechanisms and the strategies to prevent them.

prevention_strategies Mechanism1 Hydrolysis of Siloxane Bonds Strategy1 Use an Under-layer (e.g., Hydrated MnOx) Mechanism1->Strategy1 Strategy2 Optimize Deposition (Ethanol/Water bath, 5 min) Mechanism1->Strategy2 Mechanism2 Corrosion of Underlying Substrate Mechanism2->Strategy1 Strategy3 Apply a Multi-layer Coating System Mechanism2->Strategy3 Strategy1->Strategy3 Enables

References

optimizing OTMS reaction time for complete monolayer formation

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Optimizing Monolayer Formation

The core challenge in forming defect-free monolayers is efficiently managing the multiple, often interacting, process parameters. The conventional trial-and-error approach is inefficient and often yields suboptimal results [1].

A study on colloidal monolayers successfully used Bayesian Optimization to overcome this. This algorithm identified the optimal combination of six key parameters in just 13 iterations, achieving large-area defect-free domains [1]. The table below summarizes the parameters analyzed and their general impact, which can guide your OTMS experimentation.

Parameter Influence on Monolayer Quality
Surface Pressure Increased pressure promotes close-packing of molecules.
Transfer Rate An increased rate can improve domain formation.
Ethanol Concentration Reduced concentration often leads to better outcomes.
pH of Subphase Significant effect, highly dependent on particle size/chemistry; influences hydrolysis and condensation.
Particle Size A key factor; optimal conditions are size-dependent.
Other Factors Parameters like temperature or compression speed can also be significant.

Multiple regression analysis from the study revealed that increased surface pressure and transfer rate, as well as reduced ethanol concentration, were common factors promoting domain growth. The effect of pH was one of the most significant but strongly dependent on particle size, a trend confirmed by zeta potential measurements [1].

Experimental Protocol: Bayesian Optimization Workflow

The following workflow, adapted from the study, provides a detailed methodology you can implement to optimize your OTMS monolayers [1].

Start Start Optimization Define Define Parameter Ranges (pH, Pressure, Transfer Rate, etc.) Start->Define RunExp Run Langmuir-Blodgett Experiment Define->RunExp Characterize Characterize Monolayer (Measure Defect-Free Area) RunExp->Characterize Feed Feed Result to Bayesian Model Characterize->Feed Decide Model Proposes Next Parameter Set Feed->Decide Decide->RunExp Next Iteration End Output Optimal Parameters Decide->End Criteria Met Check Check Convergence

To implement this protocol in your lab:

  • Define the System: Use a custom-built automated Langmuir-Blodgett system to ensure precise control and reproducibility [1].
  • Select Parameters: Choose the parameters you wish to optimize (e.g., subphase pH, surface pressure, transfer rate) and set their realistic lower and upper bounds based on your preliminary experiments [1].
  • Characterize the Output: Quantify the success of each experiment by measuring the defect-free domain area (e.g., in µm²). Using a large, quantifiable metric like this is more effective for optimization than a simple "good/bad" rating [1].
  • Iterate with the Model: The Bayesian algorithm will intelligently select the next set of parameters to test after each experiment, efficiently navigating the complex parameter space to find the global optimum [1].

Addressing Common Experimental Challenges

While not specific to OTMS, here are answers to potential FAQs based on the principles of the optimization study and general monolayer science.

Q1: My OTMS monolayer is consistently incomplete or has low coverage. What are the key parameters to adjust? A: The Bayesian optimization study points to surface pressure, transfer rate, and subphase pH as being highly influential. You should systematically investigate these. Specifically, for OTMS, an older study confirmed that the kinetics of film growth and the formation of ordered domains are dependent on the subphase pH [2].

Q2: How can I reduce experimental variability and achieve more reproducible monolayers? A: The key is to move away from manual, empirical optimization. The Bayesian optimization approach is explicitly designed for this, as it makes the process data-driven and reproducible. Furthermore, ensure your Langmuir-Blodgett system is automated to maintain consistent control over parameters like compression speed and barrier position [1].

Q3: Are there faster techniques for forming OTMS monolayers compared to traditional Langmuir-Blodgett methods? A: Research on similar molecules suggests that spin-coating can be a very promising and fast method for creating highly ordered monolayer films. One study found that both spin-coating and the LB technique were effective for creating vertically oriented monolayers, while dip-coating resulted in only partial coverage [3]. You could explore spin-coating as a complementary technique.

References

addressing ODTMS layer instability on AA2024 aluminum

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary cause of ODTMS layer instability on AA2024?

    • A: The main cause is the gradual hydrolysis of the organosilane layer during prolonged contact with water. This process breaks down the grafted ODTMS molecules, allowing water to interact with the underlying aluminum substrate and initiate local electrochemical corrosion [1].
  • Q2: How does the instability manifest experimentally?

    • A: The degradation is observed through several key changes [1]:
      • Decreased Hydrophobicity: A steady decline in water contact angle (CA) measurements over time.
      • Surface Corrosion: SEM imaging reveals clear signs of localized corrosion on the surface.
      • Chemical Changes: XPS analysis confirms a loss of silicon from the surface layer, indicating the breakdown of the silane.
  • Q3: Are there any preparation parameters that can improve layer stability?

    • A: Yes, research indicates that the composition of the coating bath and the immersion time can influence initial layer quality and its subsequent stability [1].
  • Q4: What alternative strategies can improve the durability of the surface treatment?

    • A: Using an under-layer beneath the ODTMS top-layer can significantly enhance the system's long-term durability. Promising under-layers identified include permanganate conversion coating (PCC) and hydrated MnOx [1].

Summary of Experimental Data on ODTMS Layer Stability

The table below consolidates key quantitative findings from the search results to facilitate easy comparison of different coating configurations and their performance.

Sample Description Under-Layer Used Initial Water CA (°) Key Stability Findings
ODTMS (5 min, EtOH/H₂O) [1] None 105.1 Showed the highest stability among one-layer samples during water immersion.
ODTMS on MnOx [1] Hydrated MnOx Not Specified Demonstrated high stability over time, similar to the best one-layer sample.
ODTMS on SiOx [1] Hydrated SiOx 110.8 Highest initial hydrophobicity; long-term stability in water not specified.
ODTMS (0.5 min, EtOH/H₂O) [1] None 104.4 Lower stability compared to the 5-minute immersion sample.

Detailed Experimental Protocol for Assessing ODTMS Layer Stability

This section provides a detailed methodology, based on the search results, for creating ODTMS layers on AA2024 and testing their stability, as summarized in the workflow below.

Start Start: AA2024 Substrate Preparation Step1 Degrease via sonication in methanol (10 min) Start->Step1 Step2 Mirror-polish with 1.0 and 0.5 µm alumina slurry Step1->Step2 Step3 Ultrasonically clean in water (5 min) Step2->Step3 Step4 Ultrasonically clean in methanol and ethanol (10 min each) Step3->Step4 Step5 Dry in air for 1 hour (to form oxide layer) Step4->Step5 Step6 ODTMS Dip-Coating Step5->Step6 Step7 Immerse in 1% ODTMS bath (EtOH/H₂O 9:1, 5 min) Step6->Step7 Step8 Withdraw and cure Step7->Step8 Step9 Stability Testing Step8->Step9 Step10 Immerse in water (~1 month) Step9->Step10 Step11 Monitor Contact Angle (CA) over time Step10->Step11 Step12 Analyze surface via SEM and XPS Step11->Step12

1. Substrate Preparation [1]:

  • Material: Use AA2024 aluminum alloy plates (e.g., 2.5 × 2.5 cm²).
  • Degreasing: Sonicate the substrates in methanol for 10 minutes.
  • Polishing: Mirror-polish the surfaces successively with 1.0 µm and 0.5 µm alumina slurry.
  • Cleaning: Sonicate the polished plates in water for 5 minutes, followed by ultrasonic cleaning in methanol and then ethanol (10 minutes each).
  • Drying: Air-dry the cleaned substrates for 1 hour to allow a thin, native oxide layer to form.

2. ODTMS Layer Formation [1]:

  • Bath Preparation: Prepare a 1% (v/v) solution of ODTMS in a 9:1 (v/v) mixture of ethanol and deionized water.
  • Dip-Coating: Immerse the pre-treated AA2024 substrates into the ODTMS bath for a defined period (e.g., 5 minutes).
  • Curing: Withdraw the samples and allow them to cure.

3. Stability Assessment [1]:

  • Water Immersion Test: Immerse the coated samples in deionized water for an extended period (e.g., up to one month).
  • Performance Monitoring:
    • Contact Angle Measurement: Regularly measure the water contact angle to track the loss of hydrophobicity.
    • Surface Analysis: After immersion, analyze the surface using Scanning Electron Microscopy (SEM) to check for signs of local corrosion.
    • Chemical Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the loss of silicon from the surface layer, indicating hydrolysis.

Alternative and Complementary Surface Treatments

The search results also highlighted other effective surface treatments for AA2024 that could be considered as alternatives or under-layers for a hybrid approach:

  • Hybrid Surface Treatment: Sandblasting (with Al₂O₃ or glass spheres) followed by chemical surface treatment creates a synergistic effect, significantly improving the mechanical properties of adhesively bonded AA2024-T3 joints [2].
  • Friction Stir Processing (FSP): This technique can be used to fabricate hybrid surface composites by reinforcing the AA2024 surface with nanoceramic particles (e.g., NbC, Al₂O₃, SiC), leading to substantial improvements in microhardness and compressive stress [3].
  • Anodizing: Anodizing AA2024 in a citric-sulfuric acid solution, particularly at higher current densities (e.g., 0.06 A/cm²), can produce a hard, corrosion-resistant anodic layer with excellent protective properties [4].

References

comparing octadecyltrimethoxysilane with octylsilane monolayer formation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Silane Monolayers

The table below summarizes the key experimental data and properties of OTMS and octylsilane (TEOS) monolayers gathered from the search results.

Aspect Octadecyltrimethoxysilane (OTMS) Octylsilane (Triethoxyoctylsilane, TEOS)
Alkyl Chain Length Long (C18) [1] [2] Short (C8) [3]
Formation Kinetics Slow; complete gelation in 30 hours at air/water interface [2]. Fast; complete within 8.5 hours in solution [3].
Formation Process Two-stage process: hydrolysis followed by condensation. Affected by pH, surface pressure [2]. Two-stage process: fast attachment (16 min), slow molecular reorientation (~8.5 hours) [3].
Molecular State & Order Amorphous state when prepared by chemical vapor adsorption (CVA) [4]. Reorientation from "lying-down" to "standing-up" state [3].
Hydrophobicity (Water Contact Angle) ~109° on SiO₂/Si substrates [2]. Increases with reaction time during monolayer formation [3].
Key Characterization Techniques Molecular area isobars, Fluorescence microscopy [2]; GIXD, FT-IR, Contact Angle, AFM [4]. FTIR, Water Contact Angle (WCA), AFM [3].
Stability Hydrolyzes slowly in contact with water, losing hydrophobicity over weeks [2]. Information not available in search results.

Detailed Experimental Context and Protocols

For a deeper understanding, here is more context on the experimental methods and conditions behind the data in the table.

  • OTMS Monolayer Formation at the Air/Water Interface [2]:

    • Protocol: OTMS is spread on an aqueous subphase in a Langmuir trough. The molecular area is monitored over time at a constant surface pressure (e.g., 10 mN/m). The subphase pH and the presence of inert filler molecules (e.g., Methyl Stearate, SME) are key variables.
    • Data Interpretation: An increase in molecular area indicates the protonation of methoxy groups, while a subsequent decrease signals hydrolysis and condensation into a siloxane network.
  • Octylsilane (TEOS) Monolayer Formation in Solution [3]:

    • Protocol: Silica surfaces are modified by reaction with TEOS in an inert atmosphere at room temperature.
    • Data Interpretation: FTIR spectroscopy tracks the appearance of CH₂ bands (~2850-3000 cm⁻¹) to confirm modification and reorientation. Water Contact Angle (WCA) measurements show increasing hydrophobicity as the monolayer becomes more ordered. Atomic Force Microscopy (AFM) shows the growth of small islands that eventually infill to form a smooth monolayer.
  • Comparative Molecular State Analysis [4]:

    • Protocol: OTMS monolayers prepared by Chemical Vapor Adsorption (CVA) are compared against OTS (octadecyltrichlorosilane) monolayers using Grazing Incidence X-ray Diffraction (GIXD) and Fourier Transform Infrared Spectroscopy (FT-IR).
    • Finding: Unlike the crystalline order in OTS monolayers, the OTMS (CVA) monolayer alkyl chains are in a disordered, amorphous state.

Monolayer Formation Workflow

The following diagram illustrates the general workflow and key differences in the formation process of the two silane monolayers, based on the experimental data.

MonolayerFormation Silane Monolayer Formation Workflow start Start: Substrate Surface proc_otms OTMS Application (CVA or Langmuir) start->proc_otms proc_teos TEOS Application (Solution Deposition) start->proc_teos step_hydrolysis Step 1: Hydrolysis of Alkoxy Groups proc_otms->step_hydrolysis proc_teos->step_hydrolysis step_condensation Step 2: Condensation Forms Si-O-Si Network step_hydrolysis->step_condensation state_otms Amorphous Monolayer (Long C18 Chain) step_condensation->state_otms state_teos Reoriented Monolayer (Short C8 Chain) step_condensation->state_teos

Key Comparative Insights

To summarize the findings:

  • Chain Length & Kinetics: The long C18 chain of OTMS leads to slower, more complex monolayer formation kinetics compared to the shorter C8 chain of octylsilane [2] [3].
  • Structural Order: OTMS monolayers can form in an amorphous state, while octylsilane monolayers undergo a distinct molecular reorientation to achieve their final structure [4] [3].
  • Application & Selection: The choice between them involves a trade-off. OTMS provides a denser hydrocarbon surface suitable for high hydrophobicity and specific interactions with long-chain molecules, whereas octylsilane offers a faster formation process, which can be advantageous for industrial throughput [2] [3].

References

Silane Types and Characteristics for Corrosion Protection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key silanes mentioned in the literature, with a focus on the well-documented Bis-silane, BTSE.

Silane Name Type Key Characteristics Typical Application & Role Reported Performance Data
BTSE (1,2-Bis(triethoxysilyl)ethane) [1] [2] [3] Bis-silane Dense, cross-linked siloxane network; enhances adhesion for subsequent layers; hydrophobic [1] [2]. Used as a standalone pretreatment or as a base layer for other coatings (e.g., with APTES and PLGA) [2]. Reduces corrosion current density by 3-4 orders of magnitude; provides superior resistance vs. mono-silanes [4] [3].
APTES (3-Aminopropyltriethoxysilane) [2] Mono-silane Provides amine (-NH₂) functional groups for strong hydrogen bonding with organic topcoats (e.g., PLGA) [2]. Often applied over a BTSE base layer to improve the adhesion of polymer coatings [2]. Nano-scratch tests show PLGA coating adhesion is superior with BTSE-APTES pre-treatment vs. direct coating [2].
Bis-sulfur Silane [4] [3] Bis-silane Forms dense Si-O-Me networks; exposes hydrophobic organic chains. Used as a coupling agent in protective coatings. Films from bis-sulfide silane provide lower water diffusivity and better performance than mono-silanes [3].
General Organofunctional Silanes [5] [1] [3] Mono/Bis-silane Bifunctional: hydrolyzable group bonds to inorganic substrates; organofunctional group interacts with organic systems [5] [1]. Act as adhesion promoters, coupling agents, and crosslinkers in composite materials and coatings [5]. A viable, eco-friendly alternative to chromate pretreatments; effective at low concentrations (0.2–2.0 wt% solids) [1] [3].

Experimental Insights on BTSE Performance

The recognized performance of BTSE is backed by specific experimental methodologies and results.

  • Experimental Protocol for BTSE-based Coatings: Research on MgZnYNd alloy for cardiovascular stents outlines a two-step pretreatment [2]:
    • Substrate Preparation: The alloy is first treated with NaOH to activate the surface, maximizing hydroxyl group availability for superior silane bonding [2] [3].
    • BTSE Coating: The substrate is immersed in a hydrolyzed 5% BTSE solution in ethanol/water (90/5/5 ratio) at 25°C for 1 hour, then dried and cured at 120°C for 1 hour to form a cross-linked silane layer [2].
    • APTES Coating (for bilayer): The BTSE-coated sample is immersed in a 5% APTES solution (similarly hydrolyzed) for 30 minutes, followed by curing at 120°C for 1 hour. The amine groups from APTES form hydrogen bonds with a final PLGA topcoat [2].
  • Performance Evaluation:
    • Electrochemical Tests: Electrochemical impedance spectroscopy (EIS) and Tafel plot analysis in Hank's solution (simulating physiological conditions) showed the BTSE-APTES pre-treatment significantly improved the corrosion resistance of the outer PLGA coating [2].
    • Adhesion Tests: Nano-scratch tests demonstrated that the critical load for first cracking was higher for the PLGA coating on the BTSE-APTES pre-treated surface compared to a directly coated PLGA layer, confirming enhanced adhesion [2].
    • Microbial Corrosion: A separate study found that while a BTSE coating provided excellent resistance in an aerobic chloride medium, its protection was limited in an anaerobic microbial medium containing sulphate-reducing bacteria, as it lacks antimicrobial functional groups [6].

BTSE Corrosion Protection Mechanism

The superior performance of bis-silanes like BTSE stems from their molecular structure and the dense, cross-linked network they form on metal substrates. The following diagram illustrates this corrosion protection mechanism.

BTSE_Mechanism Metal Metal Substrate (Activated with OH groups) Condensation Condensation & Cross-linking Metal->Condensation Surface OH Groups Hydrolysis Hydrolysis (Si-OR to Si-OH) Hydrolysis->Condensation Silanol Groups BTSE_Solution BTSE in Solution (1,2-Bis(triethoxysilyl)ethane) BTSE_Solution->Hydrolysis SiloxaneNetwork Dense Siloxane Network (Si-O-Metal & Si-O-Si bonds) Condensation->SiloxaneNetwork Barrier Hydrophobic Barrier (Resists H₂O, Cl⁻, O₂) SiloxaneNetwork->Barrier Results in

This diagram shows how BTSE's multiple hydrolysable groups create a dense, cross-linked siloxane network bonded to the metal substrate, forming an effective hydrophobic barrier against corrosives [1] [2] [3].

References

octadecyltrimethoxysilane thermal stability compared to OTS

Author: Smolecule Technical Support Team. Date: February 2026

Stability of ODTMS and OTS

The table below summarizes the key stability findings for ODTMS and ODTMS-based coatings from the available research:

Aspect of Stability Experimental Findings on ODTMS Experimental Protocol / Conditions

| Long-term Stability in Water | Hydrophobicity decreases during one month of water immersion due to gradual hydrolysis of the organosilane layer [1]. | Method: Dip-coating on AA2024 aluminum alloy. Analysis: Combined SEM, water contact angle measurements, and X-ray photoelectron spectroscopy (XPS) during immersion [1]. | | Corrosion Protection | Samples showed clear signs of local electrochemical corrosion after water immersion [1]. | Same as above [1]. | | Best Performing ODTMS Coatings | Highest stability shown by:

  • One-layer sample from ethanol/water bath (5 min).
  • ODTMS layer on hydrated MnOx under-layer [1]. | Same as above [1]. |

For Octadecyltrichlorosilane (OTS), the search results provide information on its thermal stability from other studies, which you can use for an indirect comparison:

Compound Aspect of Stability Findings from Literature
OTS Thermal Stability (on planar Si) Densely packed monolayers are thermally stable up to 250 °C in air, with complete decomposition around 400 °C [1].
OTS Thermal Stability (on spherical SiO₂) Enhanced stability observed, up to 350 °C in air, with complete decomposition around 600 °C [1].

The following diagram illustrates the experimental workflow used to evaluate ODTMS stability in the primary study [1]:

G Start Substrate Preparation (AA2024 Aluminum Alloy) A1 Degrease and Mirror-polish Start->A1 A2 Form ODTMS Layer (Dip-coating) A1->A2 A3 Long-term Immersion Test A2->A3 B1 SEM Imaging A3->B1 B2 Water Contact Angle Measurements A3->B2 B3 XPS Analysis A3->B3 C1 Evaluate Surface Morphology and Corrosion B1->C1 C2 Measure Hydrophobicity Loss B2->C2 C3 Analyze Chemical Composition Change B3->C3

Interpretation and Research Considerations

The search results indicate a key difference in the stability testing focus. The available data for ODTMS primarily concerns its long-term hydrolytic stability in water, which is critical for applications like anti-corrosion or anti-icing coatings [1]. In contrast, the data for OTS referenced in the literature specifically addresses its thermal stability [1].

  • Chemical Structure and Reactivity: The core difference lies in their head groups. OTS has three highly reactive chlorine atoms, while ODTMS has three methoxy groups. OTS is generally more reactive and moisture-sensitive, which can lead to more rapid polymerization in solution if not handled under controlled conditions.
  • Recommendation for Your Research: The lack of a direct comparison means that for a definitive guide, experimental work may be necessary.
    • If your primary concern is thermal stability, OTS appears to have more robust published data supporting its use in high-temperature applications.
    • If your primary concern is long-term durability in aqueous environments, the provided data on ODTMS offers valuable insights, though it shows limitations that may need to be addressed through optimized application protocols or the use of under-layers.

References

OTMS vs APTMS for surface modification effects

Author: Smolecule Technical Support Team. Date: February 2026

Structural Properties and Common Applications

The table below summarizes the fundamental differences between OTMS and APTMS, which dictate their distinct applications in research and industry.

Property APTMS (3-Aminopropyltrimethoxysilane) OTMS (Trimethoxyoctylsilane)
Chemical Structure H₂N-(CH₂)₃-Si(OCH₃)₃ CH₃-(CH₂)₇-Si(OCH₃)₃
Reactive Group Primary amine (-NH₂) Octyl group (C8-alkyl chain)
Key Characteristic Polar, hydrophilic, provides a reactive site for further chemistry [1]. Non-polar, hydrophobic, creates a passive, inert surface [1].
Primary Application Linker molecule: Creates a reactive surface for attaching biomolecules, catalysts, or other functional layers [1] [2] [3]. Passivation layer: Creates hydrophobic surfaces to control wetting, reduce fouling, or hinder electron transfer [1].

| Example Use Case | • Functionalizing FTO electrodes for biosensors [1]. • Capping ZnO nanoparticles for reduced toxicity and bioconjugation [2]. • Grafting DNA probes onto paper-based devices [3]. | • Modifying FTO electrodes to create a barrier for electron transfer [1]. |


Performance Comparison on FTO Electrodes

A direct comparison on Fluorine-doped Tin Oxide (FTO) electrodes highlights how these silanes influence electrochemical properties. The following table synthesizes experimental data from the search results [1].

Experimental Parameter Unmodified FTO FTO/APTMS FTO/OTMS FTO/APTMS_OTMS (Mixed)
Electron Transfer Kinetics (from EIS/CV) Fast (baseline) Moderately Hindered Significantly Hindered Intermediate
Surface Wettability (Contact Angle) Hydrophilic Hydrophilic (amino group) Hydrophobic (alkyl chain) Intermediate
Effect of Modification Time - Minimal effect between 16h and 72h [1]. - -
Key Finding - The amino group allows some charge transfer and enables further functionalization. The long alkyl chain acts as a strong insulating barrier. Properties can be tuned by mixing silanes.

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies for surface modification and characterization as described in the search results.

Surface Modification Protocol [1] [2]
  • Surface Cleaning and Activation:

    • Sonicate substrates (e.g., FTO or nanoparticles) sequentially in acetone, ethanol, and distilled water.
    • Dry at 70°C for 60 minutes.
    • Immerse in an "alkaline piranha" solution at 60°C for 2 hours to maximize surface silanol (-OH) groups.
    • Rinse with distilled water and dry.
  • Silanization:

    • Prepare a 2.5% (mass/mass) solution of the silane (APTMS or OTMS) in 96% ethanol immediately before use [1].
    • Immerse the activated substrate in the silane solution.
    • Standard reaction conditions: 23°C for 16 hours (or up to 72 hours) [1].
    • Accelerated reaction conditions: 50°C for 0.5 hours [1].
    • For nanoparticles, sonication during silanization is often used to ensure dispersion [2].
  • Post-treatment:

    • Rinse thoroughly with ethanol to remove unbound silanes.
    • Cure in an oven at 120°C for 2 hours to complete the condensation and stabilize the layer [1].
Key Characterization Methods
  • Electrochemical Impedance Spectroscopy (EIS) & Cyclic Voltammetry (CV): Used to study electron transfer resistance and kinetics at the modified electrode-solution interface [1].
  • Contact Angle Measurement: Determines surface wettability and confirms the successful grafting of hydrophobic/hydrophilic layers [1].
  • Nanoparticle Tracking Analysis (NTA): Measures the size and zeta potential of nanoparticles in suspension in various biological media, providing insight into colloidal stability [2].
  • Transmission Electron Microscopy (TEM): Images nanoparticles to assess morphology, size, and aggregation state [2].

The workflow below summarizes the key stages of a surface modification and characterization experiment.

Start Start: Substrate (FTO, NP, etc.) Clean Cleaning and Activation (Solvents, Piranha) Start->Clean Mod Silanization (APTMS or OTMS solution) Clean->Mod Post Post-treatment (Rinsing, Curing) Mod->Post Char Characterization (EIS, Contact Angle, TEM, NTA) Post->Char App Application Test (Biosensing, Toxicity Assay) Char->App


Summary and Selection Guide

To choose between OTMS and APTMS, consider the final application's goal.

  • Choose APTMS if your goal is to create a functional, reactive surface. Its primary amino group is a versatile handle for covalently attaching a wide range of molecules, including proteins, DNA probes, and fluorescent dyes. This makes it ideal for developing biosensors, diagnostic devices, and targeted nanoparticles [1] [2] [3]. APTMS layers are more hydrophilic and permit a degree of controlled charge transfer.

  • Choose OTMS if your goal is to create a stable, passive, and insulating layer. Its long alkyl chain makes surfaces highly hydrophobic, which is useful for creating corrosion-resistant coatings, controlling wetting behavior, or intentionally creating a barrier to electron transfer on electrodes [1]. In toxicology, OTMS-like alkyl layers can reduce non-specific interactions and modulate cellular uptake.

The following diagram illustrates the logical decision process for selecting the appropriate silane.

Goal What is the modification goal? Functional Need a reactive surface for further chemistry? Goal->Functional Passive Need a stable, passive surface? Goal->Passive GoalNote e.g., for biosensing, bioconjugation, or catalysis Goal->GoalNote Yes1 Yes1 Functional->Yes1 Yes No1 No1 Functional->No1 No Yes2 Yes2 Passive->Yes2 Yes No2 No2 Passive->No2 No, reconsider goal ChooseAPTMS Select APTMS ChooseOTMS Select OTMS Yes1->ChooseAPTMS No1->Passive Yes2->ChooseOTMS

References

ODTMS coating durability compared to permanganate conversion coating

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Durability Comparison

The table below summarizes the key characteristics and experimental findings for ODTMS and Permanganate Conversion Coatings based on recent studies.

Feature ODTMS (Octadecyltrimethoxysilane) Coating Permanganate Conversion Coating (PCC)
Coating Type Organosilane-based hydrophobic layer [1] Inorganic conversion coating [2]
Primary Function Provides hydrophobicity and water repellency [1] Improves corrosion resistance and promotes adhesion for organic coatings [2]
Stability in Aqueous Environments Gradual hydrolysis and loss of hydrophobicity over several weeks of water immersion [1] [3]. Acts as a stable under-layer; improves the durability of overlying coatings like ODTMS [1].
Corrosion Protection Performance Not stable as a standalone layer; local corrosion occurs after immersion [1]. Optimal at deposition pH of 5 for Mg alloys [4]. High stability; adding surfactants (e.g., Triton-X-100) can increase protection efficiency to 93.7% on steel [5].

| Key Experimental Data | • Initial Water Contact Angle: ~104°-111° [1]. • Coating Degradation: Decrease in contact angle and loss of silicon from surface layer after immersion, confirmed by XPS/SEM [1]. | • Coating Morphology: Becomes more compact and less porous with surfactants, confirmed by SEM/EDX [5]. • Electrochemical Performance: Improved charge transfer resistance (EIS) and anodic inhibition behavior (Polarization) [5]. | | Notable Combinations | Shows highest durability when applied over a hydrated MnOx (from PCC) under-layer [1]. | Used effectively as an under-layer for ODTMS top-coats [1]. Can be modified with surfactants or chitosan for enhanced properties [5] [6]. |

Detailed Experimental Protocols

Here is a deeper dive into the key experiments and methodologies cited in the comparison.

Protocol: Evaluating ODTMS Coating Stability on Aluminum [1]

This study systematically assessed the long-term stability of ODTMS coatings in contact with water.

  • Sample Preparation: Polished AA2024 aluminum alloy was used as the substrate. It was degreased, mirror-polished, and cleaned before coating. ODTMS coatings were applied via dip-coating in a bath with a 9:1 volume ratio of ethanol/water and 1% ODTMS for 0.5 to 5 minutes [1].
  • Testing Method:
    • Long-term Immersion: Coated samples were immersed in deionized water for 2-4 weeks.
    • Stability Assessment: Hydrophobicity was tracked using Water Contact Angle (CA) measurements. Surface morphology and chemical composition were analyzed after immersion using Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) [1].
  • Key Findings: All ODTMS samples showed a gradual decrease in contact angle over time, indicating hydrolysis. SEM images revealed clear signs of local corrosion on one-layer ODTMS samples after immersion, while XPS confirmed a loss of silicon from the surface layer [1].
Protocol: Enhancing PCC with Surfactants on Steel [5]

This research focused on improving the performance of a Permanganate-Phosphate Conversion Coating (PPC) on steel using neutral surfactants.

  • Coating Application: A conversion coating solution was prepared from NaHPO₄, KMnO₄, and H₃PO₄ (pH maintained at 3). Surfactants (Triton-X-100 or Tween-80) were added at different concentrations. Mild steel electrodes were immersed in the solution for 30 minutes to form the coating [5].
  • Testing Method:
    • Electrochemical Techniques: Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization tests were performed in a 0.6M NH₄NO₃ solution to evaluate corrosion resistance.
    • Surface Characterization: Coating microstructure and composition were analyzed using SEM, Energy-Dispersive X-ray Spectroscopy (EDX), and XPS [5].
  • Key Findings: The addition of 0.01 M Triton-X-100 made the coating more compact and reduced porosity, leading to a protection efficiency of 93.7%. The surfactants acted primarily as anodic inhibitors [5].

Coating Degradation and Protection Mechanisms

The diagram below illustrates the degradation process of a single-layer ODTMS coating and the enhanced protection mechanism when combined with a PCC under-layer, as revealed by the studies.

A Water Immersion B ODTMS Standalone Coating (Hydrophobic Layer) A->B H ODTMS + PCC Combined Coating A->H Same Immersion Stress C Gradual Hydrolysis of Siloxane Bonds (Si-O-Si) B->C D Loss of Hydrophobicity (Decreased Contact Angle) C->D E Water Penetration to Substrate D->E F Localized Electrochemical Corrosion E->F G PCC Under-Layer (Stable, Corrosion-Resistant) H->G Provides Stable Base I Slowed Water Penetration H->I J Enhanced Durability (Highest Stability) I->J

Considerations for Drug Development Applications

While the search results provide robust data on metal protection, translating these findings to drug development requires careful consideration.

  • Coating Purpose: In the reviewed studies, these coatings serve as corrosion inhibitors for structural metals like aluminum and steel alloys [1] [5]. In drug delivery, coatings are typically designed for biocompatibility, controlled drug release, or targeted delivery [7] [8].
  • Material & Environment: The data comes from experiments on industrial alloys in aqueous solutions. Performance and degradation could differ significantly on biomedical materials (e.g., biodegradable polymers, magnesium alloys) or in physiological environments (e.g., phosphate-buffered saline, blood plasma).
  • Key Research Gap: The search results lack direct evidence of ODTMS or PCC use in drug delivery systems. Their safety, biocompatibility, and performance in such applications are not established by the studies cited here.

How to Proceed for Drug Development Research

To bridge the gap between industrial coating data and pharmaceutical applications, you could:

  • Investigate Biomedical Literature: Search specifically for organosilanes or conversion coatings used in biomedical contexts, such as surface modification of nanoparticles [7], implants, or stents.
  • Focus on Biocompatibility: Prioritize finding data on cytotoxicity and long-term biological safety of these coating materials.
  • Consult Regulatory Resources: Look into relevant guidelines from the FDA or EMA concerning the use of similar materials in medical products and combination devices [8].

References

dual-silane systems with ODTMS versus single-silane performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: Single vs. Dual Silane Systems

The table below summarizes experimental findings that highlight the advantages of using dual silanes, drawing parallels from materials science research.

System Characteristics Single Silane System Dual Silane System (Concept & Evidence)
Surface Functionalization Single functionality (e.g., coupling OR hydrophobization) [1]. Decoupled roles: One silane for coupling, another for hydrophobization/dispersion [2].
Filler Dispersion Can be suboptimal; particles may agglomerate [3]. Superior dispersion; reduced particle agglomeration leading to more homogeneous material [2] [3].
Interfacial Properties A single, often rigid interface between filler and matrix [2]. A soft interface can be created, improving stress distribution and dynamic mechanical properties [2].
Mechanical Performance Good improvement over untreated fillers [4]. Tailorable performance; can enhance key indicators (e.g., wet-grip in rubber) without compromising others (e.g., rolling resistance) [2].
Experimental Evidence APTES-modified silica in bitumen showed agglomeration at higher loadings [3]. APTES+GPTMS modified silica in bitumen showed better dispersion, enhanced anti-aging, and improved low-temperature properties [3].

Experimental Protocols for Key Findings

To ensure your guide is reproducible, here are the methodologies from the key studies supporting the dual-silane approach.

Protocol: Dual-Silane Modification of Silica Nanoparticles for Bitumen

This study demonstrates the application in bitumen, a non-polymeric organic matrix [3].

  • Materials: Silica Nanoparticles (SNPs), (3-aminopropyl)triethoxysilane (APTES), (3-glycidyloxypropyl)trimethoxysilane (GPTMS).
  • Surface Modification: SNPs were modified using combinations of two silanes: APTES with GPTMS.
  • Dispersion Assessment: The modified SNPs were incorporated into bitumen, and the dispersion quality was evaluated.
  • Performance Testing: The anti-aging properties and low-temperature performance of the bitumen composite were tested.
Protocol: Dual-Silane Premodified Silica for Rubber Nanocomposites

This protocol is highly relevant for creating a robust organic-inorganic interface [2].

  • Materials: High dispersibility silica, Mercaptosilanes (e.g., MPTS, MUTS), Alkylsilanes (e.g., C6, C12, C18/ODTMS), toluene, catalyst (DBU).
  • Surface Pre-Loading: Silica was first treated with a base catalyst (DBU) to facilitate the reaction.
  • Sequential Grafting:
    • The catalyst-treated silica was reacted with the mercaptosilane (coupling agent) in toluene at 110°C for 24 hours.
    • The product was rinsed and isolated.
    • It was then reacted with the alkylsilane (hydrophobizing agent, like ODTMS) under the same conditions.
  • Composite Fabrication & Testing: The dual-modified silica was mixed into a rubber matrix (SBR/BR). The cure behavior was analyzed with a Moving-Dye Rheometer (MDR), and dynamic mechanical properties (storage modulus E', loss modulus E'', tan δ) were measured.

Conceptual Workflow of a Dual-Silane Strategy

The core advantage of the dual-silane approach is the separation of surface functions. The following diagram illustrates this conceptual workflow for modifying a nanoparticle, which could be applied to a material like a Metal-Organic Framework (MOF) for drug delivery.

G Start Inorganic Substrate (e.g., Silica, MOF) Step1 Step 1: Graft Coupling Silane (e.g., Mercaptosilane, Aminosilane) Start->Step1 Step2 Step 2: Graft Hydrophobic Silane (e.g., ODTMS/Alkylsilane) Step1->Step2 Function1 Function: Covalent Bonding to Organic Matrix/Drug Step1->Function1 Result Dual-Modified Particle Step2->Result Function2 Function: Improved Dispersion & Hydrophobicity Step2->Function2

Key Considerations for Your Research

When applying these concepts to drug development, consider the following aspects that require further investigation:

  • Direct Evidence in Drug Delivery: The universal silanization strategy for MOFs is promising [5], but performance data specifically comparing ODTMS-containing dual systems against single-silane controls in drug delivery contexts is needed.
  • Optimal Silane Pairing: The choice of the second silane (e.g., a coupling agent like an aminosilane or epoxysilane) must be tailored to your specific drug, release mechanism, and target [5].
  • Rigorous Biological Testing: To build a compelling case, your guide should emphasize the need for standardized in vitro and in vivo tests to compare critical parameters like drug loading efficiency, release kinetics, and toxicity between single and dual-silane formulations.

References

×

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 72 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3069-42-9

Wikipedia

Octadecyltrimethoxysilane

General Manufacturing Information

Silane, trimethoxyoctadecyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types